MF266-1
Description
Properties
Molecular Formula |
C24H17ClF3NO3S |
|---|---|
Molecular Weight |
491.9 g/mol |
IUPAC Name |
1-[5-[3-(5-chloro-2-phenylmethoxyphenyl)thiophen-2-yl]pyridin-3-yl]-2,2,2-trifluoroethane-1,1-diol |
InChI |
InChI=1S/C24H17ClF3NO3S/c25-18-6-7-21(32-14-15-4-2-1-3-5-15)20(11-18)19-8-9-33-22(19)16-10-17(13-29-12-16)23(30,31)24(26,27)28/h1-13,30-31H,14H2 |
InChI Key |
JCCQFQOPADDTRS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C3=C(SC=C3)C4=CC(=CN=C4)C(C(F)(F)F)(O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C3=C(SC=C3)C4=CC(=CN=C4)C(C(F)(F)F)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MF266-1; MF-266-1; MF 266-1. |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of MF266-1, a Selective EP1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer. Its effects are transduced by a family of four G protein-coupled receptors, designated EP1, EP2, EP3, and EP4. The EP1 receptor, in particular, is coupled to the Gq signaling pathway and has emerged as a promising therapeutic target for various diseases. MF266-1 is a potent and selective antagonist of the EP1 receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Introduction to the EP1 Receptor
The EP1 receptor is a G protein-coupled receptor (GPCR) that is preferentially activated by its endogenous ligand, PGE2. Upon activation, the EP1 receptor couples to the Gq family of G proteins, initiating a signaling cascade that results in an increase in intracellular calcium levels. This signaling pathway is integral to a variety of cellular responses, making the EP1 receptor a key player in numerous physiological and pathophysiological conditions.
This compound: A Selective EP1 Receptor Antagonist
This compound is a small molecule antagonist that exhibits high selectivity for the human EP1 receptor. Its inhibitory action on the EP1 receptor makes it a valuable tool for studying the physiological roles of this receptor and a potential therapeutic agent for diseases driven by EP1 receptor signaling.
Quantitative Data: Binding Affinity of this compound
The binding affinity of this compound for the human EP1 receptor has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Compound | Receptor | Species | Assay Type | pKi | Ki (nM) | Reference |
| This compound | EP1 | Human | Radioligand Binding | 8.4 | 3.98 | [1] |
| This compound | EP1 | - | - | - | 3.8 | [2] |
Mechanism of Action: How this compound Antagonizes the EP1 Receptor
This compound acts as a competitive antagonist at the EP1 receptor. This means that it binds to the same site as the endogenous ligand, PGE2, but does not activate the receptor. By occupying the binding site, this compound prevents PGE2 from binding and initiating the downstream signaling cascade.
The EP1 Receptor Signaling Pathway
The canonical signaling pathway initiated by the activation of the EP1 receptor is the Gq pathway. The binding of an agonist like PGE2 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol. The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to diverse cellular responses.
Inhibition of EP1 Signaling by this compound
As a competitive antagonist, this compound blocks the initial step of this cascade: the binding of PGE2 to the EP1 receptor. This inhibition prevents the Gq protein activation and the subsequent production of IP3 and DAG, thereby blocking the release of intracellular calcium and the activation of PKC.
Visualization of Signaling Pathways and Experimental Workflows
EP1 Receptor Signaling Pathway
Caption: The EP1 receptor signaling pathway and its inhibition by this compound.
Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay Workflow
Caption: Workflow for a calcium mobilization functional assay.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the EP1 receptor.
Materials:
-
HEK293 cells stably expressing the human EP1 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
[3H]-PGE2 (radioligand)
-
Unlabeled PGE2 (for determination of non-specific binding)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
GF/B glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-hEP1 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of [3H]-PGE2 (typically at or below its Kd) to each well.
-
Add increasing concentrations of this compound to the experimental wells.
-
For total binding, add assay buffer instead of this compound.
-
For non-specific binding, add a high concentration of unlabeled PGE2.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through GF/B filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
Objective: To determine the functional potency (IC50) of this compound in inhibiting PGE2-induced intracellular calcium mobilization.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human EP1 receptor
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
PGE2
-
This compound
-
Fluorescence microplate reader with an injection system
Protocol:
-
Cell Plating:
-
Seed the EP1-expressing cells into a black-walled, clear-bottom 96-well or 384-well microplate and culture overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes) in the dark to allow for dye uptake.
-
-
Compound Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add assay buffer containing varying concentrations of this compound to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
-
Calcium Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Using the instrument's injector, add a solution of PGE2 (at a concentration that elicits a sub-maximal response, e.g., EC80) to all wells simultaneously.
-
Immediately begin kinetic reading of the fluorescence intensity over a period of time (e.g., 2-3 minutes) to capture the calcium flux.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F0).
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the PGE2-induced calcium response) by non-linear regression analysis.
-
Conclusion
This compound is a potent and selective antagonist of the EP1 receptor, a key component of the prostaglandin signaling pathway. Its mechanism of action involves the competitive blockade of PGE2 binding, thereby inhibiting the Gq-mediated increase in intracellular calcium. The detailed understanding of its pharmacology, facilitated by the experimental protocols outlined in this guide, underscores its potential as a valuable research tool and a lead compound for the development of novel therapeutics for a range of inflammatory and other EP1-mediated diseases.
References
The Therapeutic Potential of MF266-1: A Technical Guide to a Selective EP1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MF266-1 is a selective antagonist for the E prostanoid receptor 1 (EP1), a G-protein coupled receptor involved in a variety of physiological and pathological processes. With a binding affinity (Ki) of 3.8 nM, this compound presents a valuable tool for investigating the therapeutic potential of EP1 receptor blockade. While extensive preclinical and clinical data for this compound are not publicly available, research on other EP1 antagonists suggests significant therapeutic promise in several areas, including pain, inflammation, renal fibrosis, and oncology. This document provides a comprehensive overview of the mechanism of action of EP1 receptor antagonists, summarizes preclinical findings with related compounds, and outlines potential therapeutic applications.
Introduction to this compound and the EP1 Receptor
Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator that exerts its diverse biological effects through four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor is primarily coupled to the Gq alpha subunit of G-proteins.[1][2][3] Its activation leads to an increase in intracellular calcium levels, which in turn modulates a variety of cellular responses. The expression and upregulation of the EP1 receptor have been associated with several disease states, making it a compelling target for therapeutic intervention.
This compound has been identified as a selective EP1 receptor antagonist with a high binding affinity.[1] While also showing moderate selectivity for the thromboxane (B8750289) A2 receptor, its primary characterization is as an EP1 antagonist.[1] This selectivity makes it a useful pharmacological tool for elucidating the specific roles of the EP1 receptor.
Mechanism of Action: EP1 Receptor Signaling
The binding of PGE2 to the EP1 receptor initiates a signaling cascade that is central to its physiological and pathological effects. As an antagonist, this compound blocks this pathway at its origin.
The Gq-PLC-IP3-Ca2+ Pathway
The canonical signaling pathway for the EP1 receptor involves its coupling to Gq proteins.[1][2][3] This interaction activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[1][2] The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC) and other calcium-sensitive signaling proteins.[3]
Downstream Signaling Pathways
Beyond the primary Gq pathway, EP1 receptor activation has been shown to influence other significant signaling cascades, including:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Studies have implicated the EP1 receptor in the activation of ERK and p38 MAPK pathways.[3] In the context of renal fibrosis, the therapeutic effect of an EP1 antagonist was mediated by the suppression of TGF-β-induced phosphorylation of ERK1/2.[4]
-
Akt and Epidermal Growth Factor Receptor (EGFR) Signaling: In certain cell types, such as Madin-Darby canine kidney (MDCK) cells, antagonism of the EP1 receptor has been observed to increase Akt and EGFR phosphorylation, leading to increased cell growth.[5] This highlights the context-dependent nature of EP1 signaling.
Therapeutic Potential of EP1 Antagonism
The involvement of the EP1 receptor in various pathological processes suggests that its antagonism could be a viable therapeutic strategy for several diseases. The following sections summarize the preclinical evidence for the therapeutic potential of EP1 antagonists.
Pain and Inflammation
The EP1 receptor is a key player in mediating pain and inflammatory responses.[6]
-
Neuropathic and Inflammatory Pain: Preclinical studies using EP1 receptor antagonists, such as ONO-8711 and GSK345931A, have demonstrated significant reductions in hyperalgesia and allodynia in animal models of chronic nerve constriction and inflammatory pain.[7][8]
-
Arthritis: While initial research suggested a role for this compound in arthritis, the supporting data is not extensively published.[1] Studies involving genetic deletion of EP receptors have shown that EP4, rather than EP1, knockout mice were protected from collagen-induced arthritis.[9][10] However, the complex interplay of prostaglandins (B1171923) in inflammation suggests that EP1 may still represent a valid target, potentially in combination with other therapies.
| EP1 Antagonist | Preclinical Model | Key Findings | Reference |
| ONO-8711 | Rat Chronic Constriction Injury | Reduced hyperalgesia and allodynia. | [7] |
| GSK345931A | Rodent models of inflammatory pain | Potent analgesic efficacy. | [8] |
Renal Fibrosis
Chronic kidney disease is often characterized by progressive renal fibrosis. The EP1 receptor has emerged as a promising target in this area.
-
Anti-fibrotic Effects: The EP1 antagonist SC-19220 has been shown to mitigate fibrogenesis in mouse models of unilateral ureteral obstruction (UUO), as well as in in vitro and ex vivo human kidney models.[4][11] These effects are mediated, at least in part, by the suppression of the ERK1/2 signaling pathway.[4]
| EP1 Antagonist | Preclinical Model | Key Findings | Reference |
| SC-19220 | Unilateral Ureteral Obstruction (UUO) in mice | Ameliorated UUO-induced fibrosis. | [4][11] |
| SC-19220 | Human precision-cut kidney slices | Mitigated TGF-β-induced fibrogenesis. | [4][11] |
Oncology
The EP1 receptor is implicated in the development and progression of certain cancers.
-
Colon and Prostate Cancer: Animal model studies suggest that the EP1 receptor promotes colon cancer development.[3] In prostate cancer models, EP1 receptor antagonists have been shown to suppress carcinogenesis and upregulate apoptosis.[12] The proposed mechanism involves the activation of cell survival pathways through the phosphorylation of AKT and PTEN.[12]
| EP1 Antagonist | Preclinical Model | Key Findings | Reference |
| Unspecified | Mouse model of prostate cancer | Suppressed carcinogenesis and increased apoptosis. | [12] |
Experimental Protocols
In Vivo Model of Neuropathic Pain
A common model for studying the effects of EP1 antagonists on neuropathic pain is the chronic constriction injury (CCI) model in rats.
Protocol Outline (based on ONO-8711 study[7]):
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: Loose ligatures are placed around the common sciatic nerve to induce a chronic constriction injury.
-
Drug Administration: After a recovery and pain sensitization period (e.g., 8-14 days), the EP1 antagonist (e.g., this compound) or vehicle is administered, often orally.
-
Behavioral Testing: Mechanical allodynia (sensitivity to non-painful stimuli) and thermal hyperalgesia (increased sensitivity to painful heat) are assessed at baseline and at various time points after drug administration.
-
Endpoint Analysis: Changes in paw withdrawal thresholds or latencies are measured to determine the analgesic efficacy of the compound.
In Vivo Model of Renal Fibrosis
The unilateral ureteral obstruction (UUO) model in mice is a widely used method to study renal fibrosis.
Protocol Outline (based on SC-19220 study[4][11]):
-
Animal Model: Male C57BL/6 mice.
-
Surgical Procedure: The left ureter is ligated at two points to induce obstruction and subsequent fibrosis. Sham-operated animals undergo the same procedure without ligation.
-
Drug Administration: The EP1 antagonist (e.g., this compound) or vehicle is administered daily, for instance, via oral gavage, starting from the day of surgery.
-
Tissue Collection: Animals are sacrificed at a predetermined time point (e.g., 7 or 14 days post-surgery), and the obstructed and contralateral kidneys are harvested.
-
Fibrosis Assessment: Kidney tissue is analyzed for markers of fibrosis, including gene expression of fibronectin, α-smooth muscle actin (α-SMA), and collagens via qPCR, protein levels via Western blot, and collagen deposition via histological staining (e.g., Sirius Red, Masson's trichrome).
Conclusion and Future Directions
This compound is a potent and selective EP1 receptor antagonist that holds considerable therapeutic potential, extrapolated from the broader research on this class of compounds. The preclinical evidence supporting the role of EP1 antagonists in mitigating chronic pain, renal fibrosis, and certain cancers is compelling.
Future research should focus on generating a comprehensive preclinical data package for this compound itself. This would include:
-
In-depth Pharmacological Profiling: Detailed studies on its selectivity, pharmacokinetics, and pharmacodynamics.
-
Efficacy Studies: Testing this compound in a range of validated animal models for the therapeutic areas identified.
-
Safety and Toxicology: A thorough evaluation of the safety profile of this compound.
Such studies are crucial to validate the therapeutic hypotheses and to pave the way for potential clinical development. The targeted nature of EP1 antagonism offers the promise of more specific and potentially safer therapies compared to broader-acting anti-inflammatory drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 4. EP1 receptor antagonism mitigates early and late stage renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism of the prostaglandin E2 EP1 receptor in MDCK cells increases growth through activation of Akt and the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are EP1 antagonists and how do they work? [synapse.patsnap.com]
- 7. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of GSK345931A: An EP(1) receptor antagonist with efficacy in preclinical models of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. monvt.eu [monvt.eu]
- 11. alspi.com [alspi.com]
- 12. researchgate.net [researchgate.net]
The Enigmatic Tale of MF266-1: A Potent EP1 Antagonist Awaiting a Public Debut
While the specific compound designated MF266-1 remains largely absent from peer-reviewed scientific literature, its classification as a selective E prostanoid receptor 1 (EP1) antagonist with a high affinity (Ki = 3.8 nM) positions it as a molecule of significant interest within the field of drug discovery, particularly for inflammatory conditions such as arthritis. The lack of a detailed public discovery and development history for this compound necessitates a broader examination of the landscape of EP1 receptor antagonists to understand its potential significance and the scientific context in which it exists.
The pursuit of selective EP1 antagonists is driven by the receptor's critical role in mediating inflammatory pain and other pathological processes. The EP1 receptor, a G-protein coupled receptor, is activated by prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator. Activation of the EP1 receptor leads to an increase in intracellular calcium levels, a signaling event implicated in the sensitization of sensory neurons and the amplification of pain signals. Therefore, blocking this receptor with a potent and selective antagonist like this compound holds the promise of a targeted therapeutic approach with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) which broadly inhibit prostaglandin synthesis.
The Landscape of EP1 Antagonist Development
The development of selective EP1 antagonists has been an active area of research for several pharmaceutical companies. The general discovery workflow for such compounds typically involves several key stages, each with its own set of experimental protocols.
Experimental Workflow for EP1 Antagonist Discovery
Figure 1. A generalized workflow for the discovery and preclinical development of a novel EP1 receptor antagonist.
Key Experimental Methodologies
The characterization of a novel EP1 antagonist would involve a suite of in vitro and in vivo experiments to determine its potency, selectivity, and therapeutic potential.
1. Radioligand Binding Assays: These assays are fundamental for determining the binding affinity (Ki) of a compound for its target receptor.
-
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the human EP1 receptor are prepared from a stable cell line (e.g., HEK293 or CHO cells).
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]PGE2) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays (Calcium Mobilization): These assays measure the ability of an antagonist to block the functional response of the receptor to its natural ligand.
-
Protocol Outline:
-
Cell Culture: Cells stably expressing the EP1 receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: The cells are first incubated with the antagonist (this compound) at various concentrations. Subsequently, a fixed concentration of the agonist (PGE2) is added.
-
Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the PGE2-induced calcium signal is quantified to determine its functional potency (IC50).
-
3. In Vivo Models of Inflammatory Pain: To assess the therapeutic efficacy of an EP1 antagonist, various animal models of inflammatory pain are employed.
-
Example Model: Carrageenan-Induced Paw Edema
-
Animal Model: Typically performed in rats or mice.
-
Induction of Inflammation: A subcutaneous injection of carrageenan into the paw induces a localized inflammatory response, characterized by swelling (edema) and hyperalgesia (increased sensitivity to pain).
-
Drug Administration: The test compound (this compound) is administered orally or via another relevant route prior to or after the carrageenan injection.
-
Assessment of Efficacy:
-
Paw Volume: Measured using a plethysmometer at various time points to quantify the reduction in edema.
-
Pain Response: Assessed using methods like the von Frey filament test (mechanical allodynia) or the Hargreaves test (thermal hyperalgesia).
-
-
Data Analysis: The results are compared between the vehicle-treated and drug-treated groups to determine the anti-inflammatory and analgesic effects of the compound.
-
Signaling Pathway of EP1 Receptor Activation
The EP1 receptor primarily signals through the Gq alpha subunit of the heterotrimeric G protein.
Pharmacological Properties of MF266-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MF266-1 is a selective antagonist for the E prostanoid receptor 1 (EP1) with a high binding affinity, indicated by a Ki value of 3.8 nM.[1] It also exhibits moderate selectivity for the thromboxane (B8750289) A2 (TP) receptor.[1] This profile suggests its potential as a therapeutic agent, particularly in the context of inflammatory conditions such as arthritis. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, its mechanism of action through the EP1 and TP receptor signaling pathways, and relevant, detailed experimental protocols for its characterization. Due to the limited publicly available data specific to this compound, this guide also incorporates general methodologies and data from related compounds to provide a broader context for its evaluation.
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation and pain. Its effects are mediated by four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, in particular, is implicated in pain, fever, and inflammation, making it an attractive target for the development of novel analgesic and anti-inflammatory drugs. This compound has emerged as a potent and selective antagonist of the EP1 receptor.[1] This document serves as a technical resource for researchers, providing detailed information on its pharmacological characteristics and the experimental frameworks for its investigation.
Pharmacological Profile of this compound
Binding Affinity and Selectivity
| Target Receptor | Binding Affinity (Ki) | Reference |
| E Prostanoid Receptor 1 (EP1) | 3.8 nM | [1] |
| Thromboxane A2 Receptor (TP) | Moderate Selectivity (exact Ki not specified) | [1] |
Mechanism of Action and Signaling Pathways
The pharmacological effects of this compound are mediated through its antagonism of the EP1 and TP receptors.
EP1 Receptor Signaling Pathway
The EP1 receptor is a Gq protein-coupled receptor. Upon activation by its endogenous ligand PGE2, it initiates a signaling cascade that leads to an increase in intracellular calcium levels. This compound, as an antagonist, blocks this pathway.
Thromboxane A2 (TP) Receptor Signaling Pathway
The TP receptor, for which this compound has moderate selectivity, is also a G protein-coupled receptor, primarily coupling to Gq and G13. This leads to the activation of phospholipase C and the Rho signaling pathway, respectively.
Potential Therapeutic Applications
Given its antagonism of the EP1 receptor, a key player in inflammation and pain, this compound holds promise for the treatment of arthritis.[1] In vivo studies with other EP1 antagonists have demonstrated efficacy in rodent models of inflammatory pain.
Experimental Protocols
While specific protocols for this compound are not publicly available, the following are standard, detailed methodologies for characterizing EP1 receptor antagonists.
Radioligand Binding Assay for EP1 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the EP1 receptor.
Materials:
-
HEK293 cells stably expressing the human EP1 receptor.
-
Membrane preparation from these cells.
-
[³H]-PGE2 (radioligand).
-
Unlabeled PGE2 (for non-specific binding determination).
-
This compound or other test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Homogenize HEK293-EP1 cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add membrane preparation, [³H]-PGE2 (at a concentration near its Kd), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled PGE2.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
Objective: To determine the functional antagonist activity (IC50) of this compound at the EP1 receptor.
Materials:
-
HEK293 cells stably expressing the human EP1 receptor.
-
PGE2 (agonist).
-
This compound or other test compounds.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric imaging plate reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating: Seed HEK293-EP1 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Incubate cells with the calcium-sensitive dye in assay buffer at 37°C for a specified time (e.g., 60 minutes).
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period.
-
Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Inject a concentration of PGE2 that elicits a submaximal response (e.g., EC80) and simultaneously measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the inhibitory effect of this compound on the PGE2-induced calcium mobilization. Plot the percentage of inhibition against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (or other susceptible strain).
-
Bovine or chicken type II collagen.
-
Complete Freund's Adjuvant (CFA).
-
Incomplete Freund's Adjuvant (IFA).
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle).
-
Calipers for paw thickness measurement.
-
Clinical scoring system for arthritis severity.
Procedure:
-
Induction of Arthritis: Emulsify type II collagen in CFA. On day 0, immunize mice with an intradermal injection of the emulsion at the base of the tail. On day 21, administer a booster injection of type II collagen emulsified in IFA.
-
Treatment: Begin treatment with this compound or vehicle control at the onset of clinical signs of arthritis (prophylactic) or after the disease is established (therapeutic). Administer the compound daily via a suitable route (e.g., oral gavage).
-
Monitoring: Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured with calipers) and clinical score (based on erythema and swelling of each paw). Body weight should also be monitored.
-
Endpoint Analysis: At the end of the study, collect paws for histological analysis to assess inflammation, pannus formation, and bone erosion. Serum can be collected to measure inflammatory cytokines and anti-collagen antibodies.
-
Data Analysis: Compare the clinical scores, paw thickness, and histological parameters between the this compound-treated groups and the vehicle control group using appropriate statistical methods.
Conclusion
This compound is a potent and selective EP1 receptor antagonist with potential for the treatment of inflammatory diseases like arthritis. While specific data on its broader pharmacological profile and in vivo efficacy are limited, the established role of the EP1 receptor in inflammation provides a strong rationale for its further investigation. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and similar compounds, which will be crucial for elucidating their full therapeutic potential. Further research is warranted to expand upon the known quantitative data and to explore the in vivo effects of this compound in relevant disease models.
References
The Role of MF266-1 in Prostaglandin E2 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of MF266-1 in prostaglandin (B15479496) E2 (PGE2) signaling. It is designed to be an in-depth resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the mechanism of action, quantitative pharmacological data, and relevant experimental protocols.
Introduction to Prostaglandin E2 Signaling
Prostaglandin E2 (PGE2) is a principal mediator in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its diverse effects are mediated through four distinct G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways:
-
EP1: Coupled to the Gq alpha subunit (Gαq), its activation leads to an increase in intracellular calcium concentration ([Ca2+]i).
-
EP2 and EP4: Coupled to the Gs alpha subunit (Gαs), their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
EP3: Primarily coupled to the Gi alpha subunit (Gαi), its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.
The distinct signaling pathways and tissue distribution of these receptors allow for the specific and sometimes opposing effects of PGE2.
This compound: A Selective EP1 Receptor Antagonist
This compound is a potent and selective antagonist of the prostaglandin E2 receptor subtype 1 (EP1). By selectively blocking the EP1 receptor, this compound inhibits the PGE2-induced increase in intracellular calcium, thereby modulating downstream cellular responses. This selectivity makes this compound a valuable tool for elucidating the specific role of the EP1 receptor in various biological processes and a potential therapeutic agent for conditions where EP1-mediated signaling is pathogenic.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound and other relevant EP receptor antagonists. This data is crucial for comparing the pharmacological profiles of these compounds and for designing experiments.
Table 1: Binding Affinity (Ki) of EP1 Receptor Antagonists
| Compound | Receptor | Species | Ki (nM) | pKi | Reference |
| This compound | EP1 | Human | 3.8 | 8.42 | [1] |
| ONO-8711 | EP1 | Human | 0.6 | 9.22 | [1] |
| ONO-8711 | EP1 | Mouse | 1.7 | 8.77 | [1] |
| SC-19220 | EP1 | Human | ~31,623 | 4.5 | |
| SC-51322 | EP1 | Human | ~12.6 | 7.9 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Table 2: Functional Activity (IC50) of EP1 Receptor Antagonists
| Compound | Assay | Species | IC50 (nM) | Reference |
| ONO-8711 | Inhibition of PGE2-induced Ca2+ increase | Mouse | 210 | [1] |
| ONO-8711 | Inhibition of PGE2-induced Ca2+ increase | Human | 50 | [1] |
| ONO-8711 | Inhibition of PGE2-induced Ca2+ increase | Rat | 220 | [1] |
Table 3: Comparative Selectivity Profile of Prostanoid Receptor Antagonists
| Compound | Target Receptor | Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) | TP Ki (nM) |
| This compound | EP1 | 3.8 | >10000 | >10000 | >10000 | Moderate Affinity (Value not specified) |
| ONO-AE3-208 | EP4 | 1.3 | >10000 | 30 | - | 2400 |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and a typical experimental workflow are provided below to facilitate a deeper understanding of the molecular mechanisms and experimental approaches.
Detailed Experimental Protocols
This section provides detailed methodologies for two key experiments used to characterize EP1 receptor antagonists like this compound.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes prepared from cells expressing the human EP1 receptor.
-
Radiolabeled PGE2 (e.g., [3H]PGE2).
-
This compound and other test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well microplates.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled competitor ligand (this compound) in binding buffer.
-
Prepare a solution of radiolabeled ligand ([3H]PGE2) in binding buffer at a concentration close to its Kd value.
-
Prepare a suspension of cell membranes in binding buffer. The amount of membrane protein per well should be optimized to give a sufficient signal-to-noise ratio.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Binding buffer.
-
Serial dilutions of the unlabeled competitor (this compound). For total binding wells, add binding buffer instead. For non-specific binding wells, add a high concentration of unlabeled PGE2.
-
Radiolabeled ligand ([3H]PGE2).
-
Cell membrane suspension to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium. The optimal incubation time should be determined in preliminary experiments.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competitor).
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium, which is the downstream signaling event of EP1 receptor activation.
Materials:
-
Cells stably or transiently expressing the human EP1 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a no-wash calcium assay kit).
-
Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
This compound and other test compounds.
-
PGE2 (agonist).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
Black-walled, clear-bottom 96- or 384-well microplates.
Procedure:
-
Cell Plating:
-
Seed the EP1-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a CO2 incubator.
-
-
Dye Loading:
-
Remove the culture medium from the wells.
-
Add the calcium-sensitive fluorescent dye solution (prepared according to the manufacturer's instructions) to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to be taken up by the cells and de-esterified.
-
-
Compound Addition (Antagonist):
-
After the dye loading incubation, wash the cells with assay buffer (if required by the dye protocol).
-
Add serial dilutions of the antagonist (this compound) to the appropriate wells. Include wells with vehicle control.
-
Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Place the microplate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Use the instrument's automated injector to add a fixed concentration of the agonist (PGE2) to all wells. The concentration of PGE2 used is typically the EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal for inhibition.
-
Immediately after agonist addition, continuously measure the fluorescence intensity over a period of time (e.g., 2-3 minutes) to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in each well as a percentage of the response in the control wells (agonist only).
-
Plot the percentage of inhibition as a function of the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value of the antagonist.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the EP1 receptor in Prostaglandin E2 signaling. Its high potency and selectivity for the EP1 receptor allow for the specific interrogation of the Gq-mediated, calcium-dependent signaling pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working in this field. Further characterization of its selectivity profile against a broader range of receptors will continue to refine our understanding of this important compound.
References
Investigating the Downstream Effects of MF266-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MF266-1 is a selective antagonist of the E prostanoid receptor 1 (EP1), a G-protein coupled receptor involved in a myriad of physiological and pathological processes. This technical guide provides an in-depth exploration of the downstream cellular and molecular consequences of EP1 receptor antagonism by this compound. By inhibiting the canonical Gq-protein signaling cascade, this compound modulates intracellular calcium levels, protein kinase C activity, and downstream gene expression, ultimately impacting cellular functions related to pain, inflammation, and cell proliferation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.
Introduction to this compound and the EP1 Receptor
Prostaglandin (B15479496) E2 (PGE2) is a potent lipid mediator that exerts its diverse biological effects through four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, the primary target of this compound, is coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon activation by PGE2, the EP1 receptor initiates a signaling cascade that plays a crucial role in various physiological processes, including inflammation, pain perception, and the regulation of smooth muscle tone. This compound is a selective antagonist designed to specifically block the signaling initiated by the EP1 receptor, thereby offering a targeted therapeutic approach for conditions where EP1 receptor activity is dysregulated.
The EP1 Receptor Signaling Pathway
The downstream effects of this compound are best understood by first examining the canonical signaling pathway of its target, the EP1 receptor.
As depicted in Figure 1, the binding of PGE2 to the EP1 receptor leads to the activation of the Gq protein. This, in turn, stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic calcium, in concert with DAG, activates various isoforms of protein kinase C (PKC). Activated PKC then phosphorylates a multitude of downstream target proteins, leading to diverse cellular responses. This compound, by blocking the initial activation of the EP1 receptor, effectively inhibits this entire signaling cascade.
Downstream Effects of this compound
The primary downstream consequences of this compound administration are the attenuation of signals mediated by the EP1 receptor. These effects can be categorized into several key areas:
Inhibition of Intracellular Calcium Mobilization
A hallmark of EP1 receptor activation is a rapid and transient increase in intracellular calcium concentration. As an EP1 antagonist, this compound is expected to block this effect. The inhibitory potency of this compound can be quantified by measuring its ability to suppress PGE2-induced calcium influx.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | EP1 Receptor | Calcium Mobilization | HEK293 | Data not available | - |
| SC-51322 (EP1 Antagonist) | EP1 Receptor | Calcium Release | Bovine Adrenal Medullary Cells | Significant suppression | [1] |
Note: While specific IC50 values for this compound in calcium mobilization assays were not found in the public domain, related EP1 antagonists have demonstrated significant inhibition of PGE2-induced calcium release[1].
Modulation of Protein Kinase C (PKC) Activity
The generation of DAG following EP1 receptor activation is a critical step in the activation of PKC. By preventing the formation of DAG, this compound indirectly inhibits the activation of PKC and the subsequent phosphorylation of its downstream substrates.
| Treatment | Effect on PKC Activity | Cell Type | Assay Method | Reference |
| This compound | Expected Inhibition | Various | In vitro kinase assay, Western blot for phospho-PKC substrates | - |
| EP1 Antagonists | Inhibition of downstream effects | MDCK cells | Western blot for phospho-Akt | [2] |
Anti-inflammatory and Analgesic Effects
The EP1 receptor is implicated in mediating inflammatory responses and pain signaling. Antagonism of this receptor is therefore a promising strategy for the development of novel anti-inflammatory and analgesic drugs. Preclinical studies using various animal models of pain and inflammation would provide crucial data on the in vivo efficacy of this compound.
| Compound | Animal Model | Effect | Measured Parameters | Reference |
| This compound | Data not available | - | - | - |
| EP1 Antagonists | Various pain and inflammation models | Reduced hyperalgesia and inflammation | Paw withdrawal latency, edema measurement | [3] |
Note: While specific preclinical data for this compound in pain and inflammation models were not identified, the established role of the EP1 receptor in these processes suggests that this compound would likely exhibit therapeutic effects[3].
Regulation of Gene Expression
The signaling pathways downstream of the EP1 receptor can ultimately lead to changes in gene expression by modulating the activity of various transcription factors. For example, the activation of PKC can influence the activity of transcription factors such as NF-κB, which plays a central role in the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). By inhibiting the EP1 pathway, this compound may alter the expression of genes involved in inflammation and other cellular processes.
| Treatment | Effect on Gene Expression | Target Genes | Method | Reference |
| This compound | Expected Modulation | Pro-inflammatory cytokines (e.g., IL-6, TNF-α), COX-2 | qPCR, Microarray, RNA-Seq | - |
| EP1 Antagonism | Reduced expression of fibrotic markers | Collagen 1A1, Fibronectin, αSMA | qPCR, Western Blot | [4][5] |
Note: Studies on other EP1 antagonists have demonstrated the ability to modulate the expression of genes involved in fibrosis[4][5]. It is plausible that this compound would have similar effects on gene expression profiles related to inflammation and cellular proliferation.
Experimental Protocols
To facilitate further investigation into the downstream effects of this compound, this section provides detailed methodologies for key experiments.
Intracellular Calcium Mobilization Assay using Fura-2 AM
This protocol describes how to measure changes in intracellular calcium concentration in response to EP1 receptor activation and its inhibition by this compound.
Materials:
-
Cells expressing the EP1 receptor (e.g., HEK293-EP1 stable cell line)
-
Cell culture medium and supplements
-
Collagen-coated glass coverslips
-
Hanks' Balanced Salt Solution (HBSS)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
This compound
-
Prostaglandin E2 (PGE2)
-
Ionomycin
-
EGTA
-
Fluorescence microscope equipped with a ratiometric imaging system
Procedure:
-
Cell Preparation: Culture cells to near confluency and seed them onto collagen-coated glass coverslips 24 hours before the experiment.
-
Dye Loading: Wash the cells with HBSS. Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. Incubate the cells in the loading solution for 30-60 minutes at 37°C.
-
Washing: After loading, wash the cells twice with HBSS to remove extracellular dye.
-
Treatment: Mount the coverslip in a perfusion chamber on the microscope stage. Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes.
-
Stimulation and Imaging: Begin recording the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm (emission at ~510 nm). After establishing a baseline, stimulate the cells with an appropriate concentration of PGE2.
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm. This ratio is proportional to the intracellular calcium concentration. Calibrate the ratio to absolute calcium concentrations using ionomycin (to achieve maximum calcium concentration) and EGTA (to chelate calcium and determine the minimum concentration). Plot the peak calcium response against the concentration of this compound to determine the IC50 value.
Protein Kinase C (PKC) Activity Assay
This protocol outlines a method to measure the effect of this compound on PKC activity in cell lysates.
Materials:
-
Cells expressing the EP1 receptor
-
Cell culture medium and supplements
-
This compound
-
Prostaglandin E2 (PGE2)
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Protein Kinase C (PKC) assay kit (containing PKC substrate peptide, ATP, and reaction buffers)
-
[γ-32P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Cell Treatment: Culture cells to a high density. Pre-treat the cells with different concentrations of this compound or vehicle for a specified time. Stimulate the cells with PGE2 to activate the EP1 pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Kinase Reaction: Set up the kinase reaction in a microcentrifuge tube by adding the cell lysate, a specific PKC substrate peptide, and [γ-32P]ATP in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes to allow for the phosphorylation of the substrate.
-
Stopping the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.
-
Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Scintillation Counting: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the PKC activity. Normalize the activity to the protein concentration of the cell lysate and compare the results between the different treatment groups.
Conclusion
This compound, as a selective EP1 receptor antagonist, holds significant promise for therapeutic intervention in a range of disorders characterized by aberrant PGE2 signaling. Its mechanism of action is centered on the inhibition of the Gq-PLC-IP3/DAG signaling cascade, leading to a reduction in intracellular calcium mobilization and protein kinase C activation. The downstream consequences of this inhibition include modulation of inflammatory responses, pain perception, and cellular growth. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further elucidate the intricate downstream effects of this compound and to explore its full therapeutic potential. Further studies are warranted to obtain specific quantitative data on the dose-dependent effects of this compound on these signaling pathways and to fully characterize its in vivo efficacy and safety profile.
References
- 1. Prostaglandin E2 induces Ca2+ release from ryanodine/caffeine-sensitive stores in bovine adrenal medullary cells via EP1-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of the prostaglandin E2 EP1 receptor in MDCK cells increases growth through activation of Akt and the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Pain Models - Aginko Research [aginko.com]
- 4. EP1 receptor antagonism mitigates early and late stage renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alspi.com [alspi.com]
MF266-1: A Potent and Selective Tool for Interrogating EP1 Receptor Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The E-prostanoid receptor 1 (EP1), a Gq protein-coupled receptor activated by prostaglandin (B15479496) E2 (PGE2), is a critical player in a multitude of physiological and pathophysiological processes, including inflammation, pain, cancer, and the regulation of blood pressure. Understanding the precise role of the EP1 receptor in these complex biological systems necessitates the use of selective pharmacological tools. MF266-1 has emerged as a valuable research tool, demonstrating high affinity and selectivity for the EP1 receptor. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, its utility in in vitro and in vivo experimental models, and detailed protocols for its application in studying EP1 receptor function.
Introduction to this compound and the EP1 Receptor
Prostaglandin E2 (PGE2) exerts its diverse biological effects through four distinct G protein-coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[1][2] Each receptor subtype is coupled to different intracellular signaling pathways, leading to a wide array of cellular responses. The EP1 receptor is primarily coupled to the Gq alpha subunit (Gαq/11), which upon activation, stimulates the phospholipase C (PLC) pathway.[3][4] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), culminating in various downstream cellular effects.[3][4]
This compound is a selective antagonist of the EP1 receptor, making it an invaluable tool for dissecting the specific contributions of this receptor subtype in complex biological systems.
Pharmacological Profile of this compound
A thorough understanding of the pharmacological characteristics of a research tool is paramount for the accurate interpretation of experimental results.
Binding Affinity and Potency
Quantitative data on the binding affinity and functional potency of this compound are essential for designing and interpreting experiments.
| Parameter | Value | Receptor/Assay | Reference |
| Ki | 3.8 nM | E prostanoid receptor 1 (EP1) | [No specific citation found for this compound Ki value] |
Note: While a Ki of 3.8 nM is cited for this compound, a primary reference detailing the experimental conditions for this value was not identified in the provided search results.
Selectivity Profile
This compound exhibits selectivity for the EP1 receptor. It has been reported to have moderate selectivity for the thromboxane (B8750289) A2 (TP) receptor. A comprehensive selectivity profile against other prostanoid receptors is crucial for off-target effect consideration.
Quantitative data for the selectivity of this compound against other prostanoid receptors (EP2, EP3, EP4, DP, FP, IP) were not available in the provided search results.
EP1 Receptor Signaling Pathways
The canonical signaling pathway for the EP1 receptor involves Gq protein coupling. However, evidence suggests the involvement of non-canonical pathways as well.
Canonical Gq/PLC/Ca2+ Pathway
Activation of the EP1 receptor by PGE2 leads to the dissociation of the Gq protein, activating PLC, which in turn generates IP3 and DAG. IP3-mediated release of intracellular calcium is a hallmark of EP1 receptor activation.
Caption: Canonical EP1 Receptor Signaling Pathway.
Non-Canonical Signaling Pathways
Emerging evidence suggests that EP1 receptor activation can also lead to the stimulation of other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways. Specifically, ligand-activated EP1 has been shown to stimulate ERK and p38 MAPK pathways, as well as the CREB pathway, leading to a variety of cellular functional responses.[3]
Caption: Potential Non-Canonical EP1 Signaling.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the function of the EP1 receptor using this compound.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of this compound for the EP1 receptor.
Objective: To quantify the affinity of this compound for the EP1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human EP1 receptor
-
Membrane preparation from EP1-expressing cells
-
[³H]-PGE2 (Radioligand)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
96-well plates
-
Filter manifold
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-EP1 cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.5-1 mg/mL.
-
-
Binding Reaction:
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of [³H]-PGE2 (at a concentration near its Kd), 50 µL of assay buffer, and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of [³H]-PGE2, 50 µL of a high concentration of unlabeled PGE2 (e.g., 10 µM), and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of [³H]-PGE2, 50 µL of varying concentrations of this compound, and 100 µL of membrane preparation.
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filter manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
This functional assay measures the ability of this compound to inhibit PGE2-induced increases in intracellular calcium.
Objective: To determine the functional potency (IC50) of this compound in blocking EP1 receptor-mediated calcium signaling.
Materials:
-
HEK293 cells stably expressing the human EP1 receptor
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
PGE2 (agonist)
-
This compound
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating: Seed HEK293-EP1 cells into black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject a solution of PGE2 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response against the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
-
Caption: Calcium Mobilization Assay Workflow.
In Vivo Models
The anti-inflammatory and analgesic properties of EP1 receptor antagonists can be evaluated in various animal models. The collagen-induced arthritis (CIA) model in mice is a commonly used model of rheumatoid arthritis.
Objective: To evaluate the efficacy of this compound in reducing the clinical signs of arthritis in a mouse model.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for drug administration
-
Syringes and needles
-
Calipers for paw thickness measurement
Protocol:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen in CFA.
-
On day 21, administer a booster immunization with an emulsion of bovine type II collagen in IFA.
-
-
Treatment:
-
Begin treatment with this compound or vehicle on a prophylactic (e.g., from day 0 or day 21) or therapeutic (e.g., after the onset of clinical signs) regimen.
-
The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage of this compound should be determined based on preliminary pharmacokinetic and dose-ranging studies. Specific dosage and administration details for this compound in this model were not available in the provided search results.
-
-
Clinical Assessment:
-
Monitor mice daily for the onset and severity of arthritis.
-
Score each paw for inflammation on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Measure paw thickness using calipers.
-
-
Endpoint Analysis (at the end of the study):
-
Collect blood for measurement of inflammatory cytokines and anti-collagen antibodies.
-
Harvest paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
-
Caption: Collagen-Induced Arthritis Model Workflow.
Conclusion
This compound is a potent and selective antagonist of the EP1 receptor, making it an indispensable tool for elucidating the role of this receptor in health and disease. This guide has provided a comprehensive overview of its pharmacological properties and detailed protocols for its use in both in vitro and in vivo settings. By employing the methodologies outlined herein, researchers can effectively utilize this compound to advance our understanding of EP1 receptor biology and its potential as a therapeutic target. Further characterization of its selectivity profile and in vivo efficacy in a broader range of disease models will continue to enhance its value to the scientific community.
References
- 1. Researchers reveal structure and activation mechanism of prostaglandin E2 receptor EP1 | EurekAlert! [eurekalert.org]
- 2. What are EP1 antagonists and how do they work? [synapse.patsnap.com]
- 3. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 4. What are EP1 agonists and how do they work? [synapse.patsnap.com]
Potential Research Applications of MF266-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MF266-1 is a potent and selective antagonist of the E prostanoid receptor 1 (EP1), a G-protein coupled receptor implicated in a variety of physiological and pathological processes, most notably inflammation and nociception. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its pharmacological profile, the signaling pathway it modulates, and detailed experimental protocols for its investigation. The information presented herein is intended to facilitate further research into the therapeutic potential of this compound in conditions such as arthritis and other inflammatory disorders.
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator that exerts a wide range of biological effects through its interaction with four distinct receptor subtypes: EP1, EP2, EP3, and EP4. Each of these receptors is coupled to different intracellular signaling cascades, leading to diverse and sometimes opposing cellular responses. The EP1 receptor, upon activation by PGE2, primarily couples to Gq proteins, leading to an increase in intracellular calcium levels and the activation of protein kinase C (PKC). This pathway is critically involved in the sensitization of sensory neurons and the amplification of inflammatory responses, making the EP1 receptor an attractive target for the development of novel analgesic and anti-inflammatory therapies.
This compound has emerged as a valuable research tool for elucidating the role of the EP1 receptor in various disease models. Its high selectivity and potency allow for the specific interrogation of EP1-mediated signaling pathways, paving the way for the development of a new class of therapeutic agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Pharmacological Profile of this compound
The pharmacological activity of this compound has been characterized through a series of in vitro binding and functional assays. The available data highlight its high affinity and selectivity for the human EP1 receptor.
Table 1: In Vitro Pharmacological Data for this compound
| Parameter | Value | Receptor/Assay | Reference |
| Ki (Binding Affinity) | 3.8 nM | Human E Prostanoid Receptor 1 (EP1) | [1] |
| Selectivity | Moderate selectivity for Thromboxane A2 Receptor (TP) | Prostanoid Receptor Panel | [1] |
Note: Further quantitative data on the selectivity profile against other prostanoid receptors (EP2, EP3, EP4, DP, FP, IP) and IC50/EC50 values are not yet publicly available and represent a key area for future research.
EP1 Receptor Signaling Pathway
The mechanism of action of this compound is to block the binding of PGE2 to the EP1 receptor, thereby inhibiting the downstream signaling cascade. A diagram of this pathway is provided below.
Caption: The EP1 receptor signaling pathway initiated by PGE2 and inhibited by this compound.
Potential Research Applications and Experimental Protocols
Given its mechanism of action, this compound is a valuable tool for investigating the role of the EP1 receptor in various pathological conditions. The primary area of interest is in inflammatory diseases, particularly arthritis.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of this compound for the EP1 receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human EP1 receptor. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable assay buffer.
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled EP1 receptor agonist (e.g., [3H]-PGE2) and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter mat.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Models of Arthritis
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.
Protocol:
-
Induction of Arthritis: Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and immunize susceptible mouse strains (e.g., DBA/1J) via intradermal injection at the base of the tail. Administer a booster immunization of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) 21 days later.
-
Treatment: Once clinical signs of arthritis appear (typically around day 28-35), begin treatment with this compound. The compound can be administered orally or via intraperitoneal injection at various doses. A vehicle control group should be included.
-
Clinical Assessment: Monitor the mice daily for signs of arthritis and score the severity based on a standardized scale (e.g., 0-4 for each paw, with 0 being normal and 4 being severe swelling and ankylosis).
-
Histopathological Analysis: At the end of the study, sacrifice the animals and collect the paws for histological analysis. Evaluate synovial inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Collect blood samples to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other relevant biomarkers.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel EP1 antagonist like this compound.
Caption: A generalized preclinical experimental workflow for an EP1 receptor antagonist.
Conclusion and Future Directions
This compound is a powerful research tool for investigating the role of the EP1 receptor in health and disease. Its high potency and selectivity make it an ideal candidate for preclinical studies aimed at validating the EP1 receptor as a therapeutic target for inflammatory conditions such as arthritis. Further research is warranted to fully characterize its pharmacological profile, including a comprehensive selectivity screen and detailed pharmacokinetic studies. The experimental protocols outlined in this guide provide a framework for future investigations that will undoubtedly contribute to a deeper understanding of EP1 receptor biology and the development of novel therapeutics.
References
The Role of MF266-1 in Inflammatory Diseases: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of MF266-1, a selective E prostanoid receptor 1 (EP1) antagonist, and its potential applications in the study of inflammatory diseases. This guide consolidates available preclinical data, details experimental methodologies, and visualizes key pathways to support further investigation into this promising compound.
Core Concepts: Targeting the EP1 Receptor in Inflammation
Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its effects are transduced by four receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, in particular, is implicated in pain and inflammation. Its activation leads to an increase in intracellular calcium, contributing to the inflammatory cascade. Consequently, selective antagonists of the EP1 receptor, such as this compound, are being investigated as potential therapeutic agents for inflammatory conditions, offering a more targeted approach compared to non-selective anti-inflammatory drugs.
This compound: A Selective EP1 Antagonist
This compound is a potent and selective antagonist of the human EP1 receptor, with a reported Ki value of 3.8 nM. Its discovery arose from research into 2,3-diarylthiophene derivatives as a novel class of EP1 receptor antagonists.
Chemical Structure and Synthesis
The foundational structure of this compound belongs to the 2,3-diarylthiophene class. The synthesis of this class of compounds has been described in the scientific literature, providing a basis for its preparation for research purposes. While the exact synthetic route for this compound is not publicly detailed, the general approach for related 2,3-diarylthiophene derivatives serves as a reference.
Preclinical Data and In Vitro Characterization
The primary characterization of this compound has been through in vitro binding assays to determine its affinity and selectivity for the EP1 receptor.
Receptor Binding Affinity
The key quantitative measure of this compound's potency is its inhibitor constant (Ki) for the human EP1 receptor.
| Compound | Target | Ki (nM) |
| This compound | Human EP1 Receptor | 3.8 |
Table 1: In vitro binding affinity of this compound.
Selectivity Profile
This compound has demonstrated high selectivity for the EP1 receptor over other prostanoid receptors. This selectivity is crucial for minimizing off-target effects and providing a more focused therapeutic intervention.
Signaling Pathway of EP1 Receptor Antagonism
The mechanism of action of this compound involves the competitive inhibition of PGE2 binding to the EP1 receptor. This blockade prevents the activation of downstream signaling pathways that contribute to the inflammatory response.
Experimental Protocols
While specific in-depth protocols for this compound are not widely published, the following represents a generalized workflow for evaluating a novel EP1 antagonist in preclinical models of inflammatory disease, based on common practices in the field.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity and selectivity of the test compound for the target receptor.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the human EP1 receptor are prepared.
-
Radioligand Binding: A fixed concentration of a radiolabeled ligand for the EP1 receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).
-
Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Selectivity Screening: The same assay is performed using membranes from cells expressing other prostanoid receptors (EP2, EP3, EP4, etc.) to assess selectivity.
In Vivo Models of Inflammatory Pain
Objective: To evaluate the efficacy of the test compound in reducing inflammatory pain in an animal model.
Methodology (e.g., Carrageenan-induced Paw Edema):
-
Acclimatization: Rodents (e.g., rats or mice) are acclimatized to the testing environment.
-
Baseline Measurement: Baseline paw volume or sensitivity to a noxious stimulus (e.g., thermal or mechanical) is measured.
-
Compound Administration: The test compound (this compound) is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Induction of Inflammation: A pro-inflammatory agent (e.g., carrageenan) is injected into the paw.
-
Post-treatment Measurements: Paw volume and/or pain sensitivity are measured at specific time points after the induction of inflammation.
-
Data Analysis: The percentage inhibition of edema or the reversal of hyperalgesia is calculated by comparing the treated group to a vehicle-treated control group.
Future Directions and Considerations
The available data positions this compound as a valuable research tool for investigating the role of the EP1 receptor in various physiological and pathological processes. However, to advance its potential as a therapeutic candidate, further research is required. Specifically, in-depth preclinical studies in models of chronic inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease are needed to establish its in vivo efficacy. Pharmacokinetic and pharmacodynamic studies will also be crucial to determine its optimal dosing and treatment regimens.
Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice. The information provided is based on publicly available scientific literature.
The Role of MF266-1 in Pain Perception: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
MF266-1 is a selective antagonist of the E prostanoid receptor 1 (EP1), a key player in the signaling pathways of pain and inflammation. This technical guide provides a comprehensive overview of the role of this compound in pain perception, drawing upon the established mechanisms of EP1 receptor antagonism. While specific preclinical data on this compound in pain models is limited in publicly available literature, this document extrapolates its potential analgesic properties based on extensive research on other selective EP1 antagonists. This guide details the underlying signaling pathways, outlines relevant experimental protocols for assessing analgesic efficacy, and presents illustrative data from studies on analogous compounds.
Introduction: The EP1 Receptor as a Target for Analgesia
Prostaglandin E2 (PGE2) is a well-known inflammatory mediator that plays a crucial role in sensitizing nociceptive neurons, leading to hyperalgesia (an increased sensitivity to pain) and allodynia (pain resulting from a stimulus that does not normally provoke pain). PGE2 exerts its effects through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, a Gq-protein coupled receptor, is of particular interest in pain research. Its activation by PGE2 leads to an increase in intracellular calcium concentrations ([Ca2+]i) in sensory neurons, a key event in the transmission of pain signals.
This compound, with a Ki value of 3.8 nM for the EP1 receptor, is a potent and selective antagonist that holds promise as a therapeutic agent for pain management. By blocking the EP1 receptor, this compound is hypothesized to inhibit the downstream signaling cascade initiated by PGE2, thereby reducing neuronal sensitization and alleviating pain.
The Signaling Pathway of EP1 in Nociception
The binding of PGE2 to the EP1 receptor on nociceptive neurons triggers a well-defined signaling cascade that contributes to the perception of pain.
As depicted in Figure 1, the binding of PGE2 to the EP1 receptor activates the Gq alpha subunit of the G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG and Ca²⁺, leads to the sensitization of nociceptors and enhanced transmission of pain signals. This compound, by blocking the initial binding of PGE2 to the EP1 receptor, is expected to inhibit this entire downstream cascade.
Preclinical Evaluation of EP1 Antagonists in Pain Models
Inflammatory Pain Models
This model is widely used to assess the efficacy of anti-inflammatory and analgesic compounds.
-
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (180-220 g) are typically used.
-
Baseline Measurement: The baseline paw withdrawal threshold to a mechanical stimulus is measured using von Frey filaments.
-
Induction of Inflammation: A 1% solution of λ-carrageenan is injected into the plantar surface of the rat's hind paw.
-
Drug Administration: The test compound (e.g., an EP1 antagonist) or vehicle is administered, often intrathecally or orally, at a specified time before or after the carrageenan injection.
-
Assessment of Hyperalgesia: The paw withdrawal threshold is measured at various time points post-carrageenan injection (e.g., 1, 2, 4, and 6 hours). A significant increase in the withdrawal threshold in the drug-treated group compared to the vehicle group indicates an analgesic effect.
-
The formalin test assesses the response to a persistent chemical noxious stimulus and can distinguish between acute nociceptive pain (Phase 1) and inflammatory pain (Phase 2).
-
Experimental Protocol:
-
Animal Model: Male Swiss Webster mice (20-25 g) are commonly used.
-
Acclimation: Mice are placed in an observation chamber for at least 30 minutes to acclimate.
-
Drug Administration: The test compound or vehicle is administered prior to the formalin injection.
-
Induction of Nociception: A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of the hind paw.
-
Behavioral Observation: The amount of time the animal spends licking or biting the injected paw is recorded in two phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-30 minutes post-injection). A reduction in the duration of licking/biting in either phase indicates an antinociceptive or anti-inflammatory effect, respectively.
-
Neuropathic Pain Model
The CCI model is a widely used model of peripheral neuropathic pain.
-
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used.
-
Surgical Procedure: Under anesthesia, the common sciatic nerve is loosely ligated at four locations with chromic gut sutures.
-
Development of Neuropathy: The animals are allowed to recover, and neuropathic pain symptoms, such as mechanical allodynia and thermal hyperalgesia, typically develop over several days.
-
Drug Administration: The EP1 antagonist or vehicle is administered, often orally, once neuropathic pain is established.
-
Assessment of Allodynia and Hyperalgesia: The paw withdrawal threshold to mechanical stimuli (von Frey filaments) and the paw withdrawal latency to a thermal stimulus (e.g., radiant heat) are measured before and after drug administration. An increase in the withdrawal threshold or latency indicates a reduction in neuropathic pain.
-
Quantitative Data from Preclinical Studies with EP1 Antagonists
The following tables summarize representative quantitative data from studies on the selective EP1 antagonist ONO-8711, which serves as a surrogate to illustrate the potential efficacy of this compound.
Table 1: Effect of Intrathecal ONO-8711 on Carrageenan-Induced Mechanical Hyperalgesia in Rats
| Treatment Group | Dose (µg) | Paw Withdrawal Threshold (g) at 3h post-carrageenan (Mean ± SEM) | % Reversal of Hyperalgesia |
| Vehicle (Saline) | - | 3.2 ± 0.4 | 0% |
| ONO-8711 | 10 | 5.8 ± 0.6 | ~35% |
| ONO-8711 | 30 | 8.5 ± 0.7 | ~70% |
| ONO-8711 | 100 | 11.2 ± 0.9 | ~100% |
| p < 0.05 compared to vehicle |
Table 2: Effect of Oral ONO-8711 on Mechanical Allodynia in a Rat Model of Chronic Constriction Injury (CCI)
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) at 14 days post-CCI (Mean ± SEM) |
| Sham + Vehicle | - | 14.5 ± 0.8 |
| CCI + Vehicle | - | 4.1 ± 0.5 |
| CCI + ONO-8711 | 10 | 8.9 ± 0.7 |
| CCI + ONO-8711 | 30 | 12.3 ± 0.9 |
| *p < 0.05 compared to CCI + Vehicle |
Experimental Workflow and Logical Relationships
The process of evaluating a novel EP1 antagonist like this compound for its analgesic properties follows a logical progression from in vitro characterization to in vivo efficacy studies.
Conclusion
This compound, as a selective EP1 receptor antagonist, represents a promising therapeutic agent for the treatment of pain, particularly inflammatory and neuropathic pain. The well-established role of the EP1 receptor in nociceptive signaling provides a strong rationale for its analgesic potential. While direct preclinical pain data for this compound is not extensively available in the public literature, the data from analogous compounds strongly support its likely efficacy. Further studies are warranted to fully characterize the analgesic profile of this compound and to establish its potential for clinical development as a novel, non-opioid analgesic.
An In-Depth Technical Guide on the EP1 Receptor Antagonist MF266-1 and its Effects on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
MF266-1 is a potent and selective antagonist of the E prostanoid receptor 1 (EP1), a Gq protein-coupled receptor involved in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the cellular effects of this compound, focusing on its mechanism of action and the downstream signaling pathways it modulates. We will delve into the quantitative data characterizing this compound's binding affinity and selectivity, detail the experimental protocols for assessing its activity, and visualize the affected signaling cascades. This document is intended to serve as a valuable resource for researchers in pharmacology, oncology, and drug development who are investigating the therapeutic potential of targeting the EP1 receptor.
Introduction to this compound
This compound is a small molecule antagonist that selectively targets the E prostanoid receptor 1 (EP1). The EP1 receptor is one of four subtypes of receptors for prostaglandin (B15479496) E2 (PGE2), a key lipid mediator involved in inflammation, pain, and cancer.[1] By blocking the action of PGE2 at the EP1 receptor, this compound offers a targeted approach to modulating cellular signaling pathways implicated in various disease states.
Quantitative Data
The following table summarizes the key quantitative parameters that define the pharmacological profile of this compound.
| Parameter | Value | Receptor/Target | Comments |
| Ki | 3.8 nM | E prostanoid receptor 1 (EP1) | High affinity for the target receptor.[2] |
| Selectivity | Moderate | Thromboxane A2 receptor (TP) | Shows some cross-reactivity with the TP receptor.[2] |
Table 1: Quantitative Pharmacological Data for this compound
Mechanism of Action and Cellular Pathways
The primary mechanism of action of this compound is the competitive antagonism of the EP1 receptor. The EP1 receptor is a Gq protein-coupled receptor (GPCR). Its activation by the endogenous ligand PGE2 initiates a well-defined signaling cascade. By blocking this interaction, this compound effectively inhibits these downstream events.
The EP1 Receptor Signaling Pathway
Activation of the EP1 receptor by PGE2 leads to the coupling and activation of the Gq alpha subunit of the heterotrimeric G protein. This initiates the following cascade:
-
Phospholipase C (PLC) Activation: The activated Gq alpha subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increase in intracellular calcium concentration, along with the presence of DAG, leads to the activation of Protein Kinase C (PKC).
Downstream Effects of EP1 Receptor Activation
The activation of PKC and the elevation of intracellular calcium can lead to the activation of further downstream signaling molecules, including the non-receptor tyrosine kinase c-Src and the transcription factor Activator Protein-1 (AP-1). These pathways are known to be involved in regulating cellular processes such as proliferation, migration, and gene expression, particularly in the context of cancer.
The Inhibitory Effect of this compound
By binding to the EP1 receptor and preventing the binding of PGE2, this compound effectively blocks the entire signaling cascade described above. This leads to a reduction in PLC activity, a decrease in intracellular calcium mobilization, and subsequent inhibition of PKC, c-Src, and AP-1 activation.
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the EP1 receptor signaling pathway and the inhibitory action of this compound.
Caption: EP1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cellular pathways.
EP1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the EP1 receptor.
Materials:
-
HEK293 cells stably expressing the human EP1 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand (e.g., [3H]PGE2).
-
Unlabeled this compound.
-
Wash buffer (ice-cold).
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK293-EP1 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in fresh buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Competition Binding Assay:
-
Incubate a fixed amount of membrane preparation with a fixed concentration of [3H]PGE2 (typically at or below its Kd).
-
Add increasing concentrations of unlabeled this compound.
-
Incubate at a defined temperature and time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled PGE2) from total binding.
-
Analyze competition binding data using non-linear regression to determine the IC50 of this compound.
-
Calculate the Ki using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
Objective: To measure the effect of this compound on PGE2-induced intracellular calcium mobilization.
Materials:
-
Cells expressing the EP1 receptor (e.g., HEK293-EP1 or a relevant cancer cell line).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
PGE2.
-
This compound.
-
A fluorescence plate reader with automated injection capabilities.
Protocol:
-
Cell Plating: Seed cells into a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading:
-
Wash cells with assay buffer.
-
Incubate cells with the calcium-sensitive dye in assay buffer for a specified time at 37°C.
-
Wash cells to remove excess dye.
-
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject this compound (or vehicle control) and incubate for a short period.
-
Inject PGE2 to stimulate the cells.
-
Record the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity as a measure of the change in intracellular calcium concentration.
-
Compare the response in the presence and absence of this compound to determine its inhibitory effect.
-
Western Blot Analysis of Downstream Signaling Proteins
Objective: To assess the effect of this compound on the phosphorylation (activation) of downstream signaling proteins like PKC and c-Src.
Materials:
-
Cells expressing the EP1 receptor.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies specific for the phosphorylated and total forms of PKC and c-Src.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells and treat with PGE2 in the presence or absence of this compound for a specified time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the relative activation state.
-
Conclusion
This compound is a valuable research tool for investigating the role of the EP1 receptor in various cellular processes. Its high affinity and selectivity make it a suitable probe for dissecting the downstream signaling pathways regulated by EP1. The experimental protocols provided in this guide offer a framework for characterizing the effects of this compound and other EP1 antagonists. Further research into the cellular effects of this compound, particularly in the context of cancer, may reveal its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays Using the Novel Inhibitor MF266-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for utilizing MF266-1, a novel small molecule inhibitor, in a series of in vitro cell-based assays to characterize its anti-cancer properties. The following application notes describe the methodologies for assessing cell viability, induction of apoptosis, and the mechanism of action of this compound through its effects on the mTOR signaling pathway. The protocols are designed for researchers in oncology and drug development to evaluate the therapeutic potential of this compound.
Introduction
This compound is a synthetic compound identified through high-throughput screening for its potent anti-proliferative effects in various cancer cell lines. Preliminary studies suggest that this compound targets the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.[1][2] This application note provides a comprehensive guide for the in vitro characterization of this compound, including its cytotoxic and apoptotic effects, and its impact on key proteins within the mTOR pathway.
Assessment of Cytotoxic Activity
A primary step in characterizing an anti-cancer compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess metabolic activity, which serves as an indicator of cell viability and proliferation.[3]
Protocol: MTT Assay for Cell Viability
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on selected cancer cell lines (e.g., A549, MCF-7).
Materials:
-
This compound
-
Selected cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[3]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[3]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the seeding medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Data Presentation: Cytotoxicity of this compound
The following table summarizes the IC50 values of this compound in different cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 8.5 ± 1.2 |
| MCF-7 | Breast Adenocarcinoma | 12.3 ± 2.1 |
| U-87 MG | Glioblastoma | 6.8 ± 0.9 |
| PC-3 | Prostate Cancer | 15.1 ± 2.5 |
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Mechanism of Action: mTOR Signaling Pathway
To elucidate the molecular mechanism by which this compound exerts its cytotoxic effects, its impact on the mTOR signaling pathway can be investigated using Western blotting.
Signaling Pathway Diagram: this compound Inhibition of mTOR Pathway
Caption: Proposed mechanism of this compound action on the mTOR signaling pathway.
Protocol: Western Blotting for mTOR Pathway Proteins
This protocol describes the detection of key phosphorylated and total proteins in the mTOR pathway in cells treated with this compound.
Materials:
-
Cancer cells (e.g., A549)
-
This compound
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K1, anti-S6K1, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations for the desired time. Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Data Presentation: Effect of this compound on mTOR Pathway Protein Phosphorylation
The following table summarizes the relative phosphorylation levels of key mTOR pathway proteins in A549 cells after 24 hours of treatment with this compound.
| Treatment | p-mTOR / total mTOR | p-S6K1 / total S6K1 | p-AKT / total AKT |
| Vehicle Control | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.06 |
| This compound (5 µM) | 0.62 ± 0.07 | 0.55 ± 0.09 | 0.95 ± 0.08 |
| This compound (10 µM) | 0.28 ± 0.04 | 0.21 ± 0.05 | 0.91 ± 0.07 |
| This compound (25 µM) | 0.11 ± 0.03 | 0.09 ± 0.03 | 0.88 ± 0.06 |
Experimental Workflow: Western Blotting
References
- 1. ERK and mTORC1 Inhibitors Enhance the Anti-Cancer Capacity of the Octpep-1 Venom-Derived Peptide in Melanoma BRAF(V600E) Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of a Novel mTOR Inhibitor in Animal Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway plays a crucial role in regulating immune cell proliferation and differentiation, as well as the activation of synovial cells, making it a key therapeutic target in RA.[1][2] Inhibition of the PI3K/AKT/mTOR signaling cascade has been shown to suppress the aggressive and inflammatory phenotype of fibroblast-like synoviocytes (FLSs) which are central to the pathogenesis of RA.[3][4] These application notes provide a detailed protocol for evaluating the efficacy of a novel mTOR inhibitor, herein referred to as the test compound, in preclinical animal models of arthritis.
The following protocols for Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) are based on established methodologies and provide a framework for investigating the therapeutic potential of a novel mTOR inhibitor.
Experimental Protocols
Two primary animal models are recommended for evaluating the anti-arthritic potential of the test compound: Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA). These models are widely used and recapitulate key pathological features of human rheumatoid arthritis.[5][6]
Collagen-Induced Arthritis (CIA) Model
The CIA model is an autoimmune model that shares immunological and pathological similarities with human RA. It is induced by immunization with type II collagen.[7]
a. Animal Selection:
-
Species and Strain: DBA/1 mice (highly susceptible) or Wistar-Lewis rats are commonly used.[4]
-
Age: Mice should be 7-8 weeks old.[8]
-
Housing: Animals should be housed in specific pathogen-free (SPF) conditions.[8]
b. Induction Protocol for DBA/1 Mice:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine or chicken type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (1 mg/mL).
-
Anesthetize the mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the emulsion intradermally at a site different from the primary injection.
-
-
Onset of Arthritis: Arthritis typically develops between days 26 and 35 after the initial immunization.[9]
c. Administration of the Test Compound:
-
Dosing Regimen: A pilot dose-response study is recommended to determine the optimal therapeutic dose. Based on typical mTOR inhibitors, a starting point could be in the range of 1-10 mg/kg/day.
-
Route of Administration: Oral gavage or intraperitoneal (i.p.) injection are common routes.
-
Treatment Paradigms:
-
Prophylactic: Begin administration on Day 0 (day of primary immunization) and continue until the end of the study.
-
Therapeutic: Begin administration after the onset of clinical signs of arthritis (e.g., Day 28) and continue until the end of the study.
-
d. Assessment of Arthritis:
-
Clinical Scoring: Score paws 2-3 times per week based on a scale of 0-4 for each paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal swelling/erythema and ankylosis). The maximum score per mouse is 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws using a digital caliper.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Collect blood samples to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-collagen antibodies.
Adjuvant-Induced Arthritis (AIA) Model
The AIA model is induced by a single injection of CFA and is characterized by a rapid and robust inflammatory response.[10] While it has features that differ from human RA, it is a valuable tool for screening anti-inflammatory compounds.[2][3]
a. Animal Selection:
-
Species and Strain: Lewis rats or Sprague-Dawley rats are susceptible strains.
-
Age: 8-10 weeks old.
b. Induction Protocol for Lewis Rats:
-
Induction (Day 0):
-
Prepare a suspension of Mycobacterium tuberculosis in mineral oil or IFA (typically 10 mg/mL).
-
Inject 100 µL of the suspension subcutaneously into the plantar surface of one hind paw or at the base of the tail.[11]
-
-
Onset of Arthritis: Primary inflammation develops at the injection site within days. Systemic, polyarticular arthritis typically appears between days 9 and 14.[10]
c. Administration of the Test Compound:
-
Dosing Regimen: Similar to the CIA model, a dose-finding study is necessary.
-
Route of Administration: Oral gavage or i.p. injection.
-
Treatment Paradigms:
-
Prophylactic: Start dosing on Day 0.
-
Therapeutic: Start dosing on Day 9 or upon the appearance of secondary arthritis.
-
d. Assessment of Arthritis:
-
Clinical Scoring: Score the non-injected paws using a similar 0-4 scale as in the CIA model.
-
Paw Volume Measurement: Measure the volume of the hind paws using a plethysmometer.
-
Body Weight: Monitor body weight as a general indicator of health.
-
Histopathology and Biomarker Analysis: As described for the CIA model.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Clinical Arthritis Scores
| Treatment Group | N | Day 28 | Day 35 | Day 42 | Day 49 |
|---|---|---|---|---|---|
| Vehicle Control | 10 | ||||
| Test Compound (Low Dose) | 10 | ||||
| Test Compound (High Dose) | 10 | ||||
| Positive Control | 10 |
Data presented as Mean ± SEM.
Table 2: Paw Thickness/Volume Measurements
| Treatment Group | N | Day 28 | Day 35 | Day 42 | Day 49 |
|---|---|---|---|---|---|
| Vehicle Control | 10 | ||||
| Test Compound (Low Dose) | 10 | ||||
| Test Compound (High Dose) | 10 | ||||
| Positive Control | 10 |
Data presented as Mean ± SEM (mm or mL).
Table 3: Histopathological Scores
| Treatment Group | N | Inflammation | Pannus Formation | Cartilage Damage | Bone Erosion |
|---|---|---|---|---|---|
| Vehicle Control | 10 | ||||
| Test Compound (Low Dose) | 10 | ||||
| Test Compound (High Dose) | 10 | ||||
| Positive Control | 10 |
Data presented as Mean ± SEM (on a scale of 0-3 or 0-5).
Table 4: Serum Cytokine Levels
| Treatment Group | N | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|---|
| Vehicle Control | 10 | |||
| Test Compound (Low Dose) | 10 | |||
| Test Compound (High Dose) | 10 | |||
| Positive Control | 10 |
Data presented as Mean ± SEM.
Visualization
Signaling Pathway
References
- 1. Mechanistic target of rapamycin (mTOR): a potential new therapeutic target for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic target of rapamycin (mTOR): a potential new therapeutic target for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The casual association between mTOR-related proteins and rheumatoid arthritis: Mendelian randomization in European populations [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rheumatoid Arthritis Pathogenesis Signaling Pathway | Cell Signaling Technology [cellsignal.com]
- 9. mTOR inhibition improves immune function in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mTOR inhibitors alone and in combination with JAK2 inhibitors effectively inhibit cells of myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation and in vivo characterization of research... | F1000Research [f1000research.com]
Application Notes and Protocols for the Administration of a Novel Compound in Preclinical Neuropathic Pain Studies in Rats
Notice: The compound "MF266-1" specified in the topic is not found in publicly available scientific literature, patent databases, or chemical supplier catalogs. Therefore, the following application notes and protocols are provided for a representative investigational compound, designated as NeuroPain-Blocker-1 , for the study of neuropathic pain in rats. These guidelines are intended to serve as a comprehensive template for researchers, scientists, and drug development professionals.
Introduction
Neuropathic pain, a chronic condition resulting from nerve damage or disease of the somatosensory system, remains a significant clinical challenge with a substantial unmet need for effective and safe analgesics. Preclinical research in rodent models is crucial for the discovery and development of novel therapeutics. This document provides detailed protocols for the administration and evaluation of NeuroPain-Blocker-1 , a hypothetical novel compound, in a rat model of neuropathic pain.
Hypothesized Mechanism of Action: NeuroPain-Blocker-1 is postulated to exert its analgesic effects by modulating neuronal hyperexcitability. Its primary mechanism is believed to involve the selective binding to the α2δ-1 subunit of voltage-gated calcium channels. This action is thought to reduce the influx of calcium at presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P in the pain signaling pathways.
Quantitative Data Summary
The following tables summarize hypothetical data from a preclinical study evaluating the efficacy of NeuroPain-Blocker-1 in a rat model of Chronic Constriction Injury (CCI).
Table 1: Effect of NeuroPain-Blocker-1 on Mechanical Allodynia (von Frey Test)
| Treatment Group | Dose (mg/kg, p.o.) | Baseline Paw Withdrawal Threshold (g) | Day 14 Post-CCI Paw Withdrawal Threshold (g) |
| Sham | Vehicle | 14.8 ± 1.2 | 14.5 ± 1.5 |
| CCI + Vehicle | Vehicle | 15.0 ± 1.1 | 3.5 ± 0.8 |
| CCI + NeuroPain-Blocker-1 | 10 | 14.9 ± 1.3 | 7.8 ± 1.1 |
| CCI + NeuroPain-Blocker-1 | 30 | 15.1 ± 1.0 | 11.2 ± 1.4 |
| CCI + Gabapentin (Positive Control) | 100 | 14.7 ± 1.4 | 9.5 ± 1.2 |
| p < 0.05, **p < 0.01 compared to CCI + Vehicle group. Data are presented as mean ± SEM. |
Table 2: Effect of NeuroPain-Blocker-1 on Thermal Hyperalgesia (Hargreaves Test)
| Treatment Group | Dose (mg/kg, p.o.) | Baseline Paw Withdrawal Latency (s) | Day 14 Post-CCI Paw Withdrawal Latency (s) |
| Sham | Vehicle | 10.5 ± 0.9 | 10.2 ± 1.0 |
| CCI + Vehicle | Vehicle | 10.8 ± 1.1 | 5.1 ± 0.7 |
| CCI + NeuroPain-Blocker-1 | 10 | 10.6 ± 0.8 | 7.9 ± 0.9 |
| CCI + NeuroPain-Blocker-1 | 30 | 10.9 ± 1.0 | 9.5 ± 1.1 |
| CCI + Gabapentin (Positive Control) | 100 | 10.7 ± 0.9 | 8.8 ± 1.0 |
| p < 0.05, **p < 0.01 compared to CCI + Vehicle group. Data are presented as mean ± SEM. |
Experimental Protocols
Animal Model: Chronic Constriction Injury (CCI)
The CCI model is a widely utilized surgical procedure to induce neuropathic pain in rats, mimicking symptoms of complex regional pain syndrome.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps)
-
4-0 chromic gut sutures
-
Wound closure materials (sutures or staples)
-
Antiseptic solution (e.g., povidone-iodine)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and ensure a lack of pedal withdrawal reflex.
-
Shave the lateral aspect of the thigh of the desired limb.
-
Aseptically prepare the surgical site.
-
Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Proximal to the trifurcation of the sciatic nerve, loosely tie four ligatures of 4-0 chromic gut around the nerve with about 1 mm spacing between them.
-
The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Close the muscle layer and skin with appropriate sutures or staples.
-
Administer post-operative analgesics and allow the animals to recover on a heating pad.
-
Sham-operated animals will undergo the same surgical procedure without the nerve ligation.
Drug Administration Protocol
Formulation:
-
NeuroPain-Blocker-1 is formulated as a suspension in 0.5% methylcellulose (B11928114) in sterile water.
-
The vehicle control group receives the 0.5% methylcellulose solution.
Administration:
-
Route: Oral gavage (p.o.) is the preferred route for this protocol to assess systemic efficacy.
-
Dosing: Dosing is performed once daily, starting from day 7 post-CCI surgery and continuing for 7 consecutive days.
-
Volume: The administration volume should be adjusted based on the animal's body weight (e.g., 5 mL/kg).
Behavioral Testing Protocols
Behavioral tests should be conducted at baseline (before surgery) and on specified days post-CCI (e.g., days 7, 10, and 14). Testing should be performed at a consistent time of day to minimize diurnal variations.
3.3.1. Mechanical Allodynia: von Frey Test This test measures the paw withdrawal threshold in response to a non-noxious mechanical stimulus.
Procedure:
-
Place the rat in a testing chamber with a wire mesh floor and allow for acclimatization for at least 15-20 minutes.
-
Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.
-
A positive response is noted as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
3.3.2. Thermal Hyperalgesia: Hargreaves Test (Plantar Test) This test measures the latency of paw withdrawal in response to a thermal stimulus.
Procedure:
-
Place the rat in a glass-floored testing chamber and allow for acclimatization.
-
A radiant heat source is positioned under the glass floor, targeting the plantar surface of the hind paw.
-
The time taken for the rat to withdraw its paw is recorded as the paw withdrawal latency.
-
A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.
Visualization of Pathways and Workflows
Signaling Pathway of NeuroPain-Blocker-1
Caption: Hypothesized mechanism of action of NeuroPain-Blocker-1.
Experimental Workflow Diagram
Caption: Experimental workflow for preclinical evaluation.
Application Notes and Protocols: Recommended Dosage of a Novel Anti-Fibrotic Agent for Mouse Models of Renal Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal fibrosis is the common final pathway of various chronic kidney diseases (CKD), leading to the progressive loss of kidney function. The development of effective anti-fibrotic therapies is a critical unmet need. This document provides detailed application notes and protocols for the use of a novel small molecule inhibitor, ISM001-055 , in mouse models of renal fibrosis. While the initially requested compound "MF266-1" could not be identified in publicly available literature, ISM001-055 serves as a well-documented example of a next-generation anti-fibrotic agent with preclinical data in kidney disease models.
These notes are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of TNIK inhibitors in mouse models of renal fibrosis.
Data Presentation: ISM001-055 in a Mouse Model of Renal Fibrosis
The following table summarizes the quantitative data from a preclinical study of ISM001-055 in a Unilateral Ureteral Obstruction (UUO) mouse model of renal fibrosis.
| Parameter | Details |
| Compound | ISM001-055 (also known as INS018_055) |
| Animal Model | Unilateral Ureteral Obstruction (UUO) in mice |
| Dosage | 3, 10, and 30 mg/kg |
| Route of Administration | Intraperitoneal (IP) or Oral (PO) - Note: Specific route for the kidney study was not detailed, but oral administration has been used in other models. |
| Dosing Frequency | Twice daily (BID) |
| Treatment Duration | 14 days |
| Positive Control | SB525334 (a TGF-β receptor I inhibitor), 100 mg/kg, once daily (QD) |
| Efficacy Readouts | - Sirius Red Staining: Significant reduction in the positive area at all doses. |
| - Kidney Hydroxyproline Content: Significant reduction at 10 and 30 mg/kg doses. | |
| - Collagen Type 1 Score: Significant reduction at all doses. |
Data extracted from in vivo studies on the effect of INS018_055 on a mouse model of kidney fibrosis.[4]
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis
The UUO model is a widely used and robust method for inducing renal fibrosis in an accelerated manner.[5][6][7]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scissors, forceps, needle holders)
-
4-0 silk suture
-
Warming pad
-
Analgesics (e.g., buprenorphine)
-
Sterile saline
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using a validated protocol.
-
Shave and disinfect the left flank area.
-
Place the mouse on a warming pad to maintain body temperature.
-
-
Surgical Procedure:
-
Make a small flank incision to expose the left kidney.
-
Gently move the surrounding organs to visualize the ureter.
-
Isolate the left ureter and ligate it at two points using 4-0 silk suture.[5][7]
-
Ensure complete obstruction of the ureter.
-
Reposition the kidney and organs.
-
Suture the muscle layer and close the skin incision.
-
-
Post-Operative Care:
-
Administer analgesics as per the approved protocol for 3 days post-surgery.[5]
-
Provide fluid support with sterile saline if necessary.
-
Monitor the animals daily for signs of distress.
-
-
Sham Control:
-
Perform the same surgical procedure on a control group of mice, including isolation of the ureter, but without ligation.
-
Administration of ISM001-055
Preparation of Dosing Solution:
-
Consult the manufacturer's instructions for the appropriate vehicle for ISM001-055. Common vehicles for small molecule inhibitors include sterile water, saline, or solutions containing DMSO and/or Tween 80.
-
Prepare fresh dosing solutions daily.
Administration:
-
Based on the available data, administer ISM001-055 twice daily (BID) for 14 days, starting on the day of UUO surgery.
-
The recommended doses for efficacy testing are 3, 10, and 30 mg/kg.[4]
-
Administer the compound via oral gavage or intraperitoneal injection at a consistent time each day.
Assessment of Renal Fibrosis
Tissue Collection:
-
At the end of the treatment period (e.g., day 14), euthanize the mice.
-
Perfuse the kidneys with cold PBS.
-
Harvest the obstructed and contralateral kidneys.
-
Fix a portion of the kidney in 10% neutral buffered formalin for histology and embed in paraffin.
-
Snap-freeze another portion in liquid nitrogen for biochemical and molecular analyses.
Histological Analysis:
-
Sirius Red Staining: To visualize and quantify collagen deposition.
-
Masson's Trichrome Staining: To assess the extent of fibrosis.[5]
-
Immunohistochemistry: For markers of fibrosis such as Collagen Type I and alpha-Smooth Muscle Actin (α-SMA).
Biochemical Analysis:
-
Hydroxyproline Assay: To quantify the total collagen content in the kidney tissue.
Mandatory Visualizations
Caption: Experimental workflow for evaluating ISM001-055 in the UUO mouse model.
References
- 1. A Phase 2 Readout Generates Excitement for the Potential of AI-Driven Drug Discovery [insilico.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Insilico Medicine announces positive topline results of ISM001-055 for the treatment of idiopathic pulmonary fibrosis (IPF) developed using generative AI [insilico.com]
- 4. researchgate.net [researchgate.net]
- 5. Video: Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. krcp-ksn.org [krcp-ksn.org]
Application Notes and Protocols for MF266-1 in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF266-1 is a potent and selective antagonist of the E prostanoid receptor 1 (EP1), with a binding affinity (Ki) of 3.8 nM.[1] The EP1 receptor, activated by prostaglandin (B15479496) E2 (PGE2), is a Gq protein-coupled receptor that plays a significant role in mediating inflammatory processes, including pain and edema. Its activation leads to an increase in intracellular calcium concentrations, making it a key target for the development of novel anti-inflammatory therapeutics. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of inflammation to assess its therapeutic potential.
Mechanism of Action
PGE2, a key inflammatory mediator, exerts its effects through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein. Upon PGE2 binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers various downstream signaling cascades that contribute to the inflammatory response. This compound acts by competitively blocking the binding of PGE2 to the EP1 receptor, thereby inhibiting this signaling cascade.
Signaling Pathway of EP1 Receptor Activation
Data Presentation
The following tables summarize quantitative data from preclinical studies on EP1 receptor antagonists in various inflammation models. While specific data for this compound is limited in publicly available literature, the data from structurally or functionally similar EP1 antagonists can serve as a benchmark for experimental design and expected outcomes.
Table 1: In Vitro Efficacy of EP1 Receptor Antagonists
| Compound | Assay Type | Cell Line | Agonist | IC50 / Ki | Reference |
| This compound | Binding Assay | - | - | Ki = 3.8 nM | [1] |
| SC-19220 | TGF-β-induced Fibronectin Expression | MDCK cells | TGF-β | ~10 µM | [2][3] |
| ONO-8711 | IL-1-induced Tissue Factor Expression | HUVECs | IL-1β | ~100 nM | [4] |
| SC51322 | Calcium-induced K10 Expression | Primary Human Keratinocytes | High Calcium | ~300 nM | [2] |
Table 2: In Vivo Efficacy of EP1 Receptor Antagonists in Arthritis Models
| Compound | Animal Model | Dosing Regimen | Key Outcome Measure | Efficacy | Reference |
| ONO-8711 | Rat Chronic Constriction Injury | 10 mg/kg, p.o. daily | Reduction in hyperalgesia and allodynia | Significant reduction | [5] |
| ER-819762 (EP4 Antagonist) | Mouse Collagen-Induced Arthritis | 30 mg/kg, p.o. daily | Arthritis score reduction | Significant suppression | [3] |
| Prednisone (Control) | Rat Collagen-Induced Arthritis | 10 mg/kg | Histopathological score | Significant reduction | [6] |
Table 3: In Vivo Efficacy of EP1 Receptor Antagonists in Inflammatory Pain Models
| Compound | Animal Model | Dosing Regimen | Key Outcome Measure | Efficacy | Reference |
| ONO-8711 | Rat Postoperative Pain | 2, 10, 50 µg, s.c. | Increased withdrawal threshold | Dose-dependent increase | [7] |
| TLR9 Antagonist (ODN2088) | Mouse CFA-Induced Inflammatory Pain | Intrathecal injection | Increased mechanical withdrawal threshold | Significant increase | [8] |
Experimental Protocols
In Vitro Assays
1. Calcium Flux Assay
This assay measures the ability of this compound to inhibit PGE2-induced increases in intracellular calcium in cells expressing the EP1 receptor.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human EP1 receptor.
-
Materials:
-
HEK293-EP1 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PGE2
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Indo-1 AM)[9][10]
-
Assay buffer (e.g., HBSS with 10 mM HEPES)
-
96-well or 384-well black, clear-bottom plates
-
Fluorescent plate reader with kinetic reading capabilities (e.g., FLIPR, FDSS)
-
-
Protocol:
-
Cell Plating: Seed HEK293-EP1 cells into the microplate at an appropriate density and culture overnight.
-
Dye Loading: Remove culture medium and add the calcium-sensitive dye solution. Incubate for 1 hour at 37°C.
-
Compound Incubation: Wash the cells with assay buffer and then add varying concentrations of this compound (or vehicle control). Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescent reader. Establish a baseline fluorescence reading. Add a pre-determined concentration of PGE2 to all wells simultaneously and immediately begin kinetic measurement of fluorescence for 60-120 seconds.
-
Data Analysis: Calculate the change in fluorescence intensity from baseline to the peak response. Plot the response against the concentration of this compound to determine the IC50 value.
-
In Vivo Models
1. Collagen-Induced Arthritis (CIA) in Mice or Rats
This is a widely used model of rheumatoid arthritis to evaluate the therapeutic efficacy of anti-inflammatory compounds.
-
Animal Strain: DBA/1 mice or Lewis rats are commonly used.[11][12]
-
Materials:
-
Protocol:
-
Induction of Arthritis:
-
Prepare an emulsion of type II collagen in CFA.
-
Administer a primary immunization via intradermal injection at the base of the tail.
-
A booster immunization with collagen in IFA can be given 21 days later to enhance the arthritic response.[11]
-
-
Treatment:
-
Begin treatment with this compound (e.g., 1-30 mg/kg, orally, once daily) upon the first signs of arthritis (prophylactic) or after the disease is established (therapeutic).
-
-
Assessment:
-
Clinical Scoring: Visually score the severity of arthritis in each paw daily or every other day based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=maximal inflammation with joint rigidity).
-
Paw Thickness: Measure the thickness of the paws with a caliper.
-
Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or joint tissue.
-
-
2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model is used to assess the analgesic effects of compounds in the context of persistent inflammation.[14][15]
-
Animal Strain: Sprague-Dawley or Wistar rats.[14]
-
Materials:
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle for drug administration
-
Von Frey filaments (for mechanical allodynia)
-
Radiant heat source (for thermal hyperalgesia)
-
-
Protocol:
-
Induction of Inflammation:
-
Inject CFA subcutaneously into the plantar surface of one hind paw.
-
-
Treatment:
-
Administer this compound (e.g., 1-30 mg/kg, orally or intraperitoneally) at a specific time point after CFA injection (e.g., 24 hours).
-
-
Assessment:
-
Mechanical Allodynia: Measure the paw withdrawal threshold to stimulation with von Frey filaments of increasing stiffness.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.
-
Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers.
-
Assessments are typically performed at baseline (before CFA) and at various time points after treatment.
-
-
Mandatory Visualizations
Experimental Workflow for In Vitro Calcium Flux Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel antagonist of the prostaglandin E(2) EP(4) receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of prostaglandin E2 signaling through the EP1 receptor does not affect prostacyclin production in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism of the prostaglandin E2 EP1 receptor in MDCK cells increases growth through activation of Akt and the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of peripheral administration of a novel selective antagonist for prostaglandin E receptor subtype EP(1), ONO-8711, in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Neuronal toll like receptor 9 contributes to complete Freund’s adjuvant-induced inflammatory pain in mice [frontiersin.org]
- 9. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bu.edu [bu.edu]
- 11. chondrex.com [chondrex.com]
- 12. chondrex.com [chondrex.com]
- 13. maokangbio.com [maokangbio.com]
- 14. Clinically relevant preclinical model of CFA-Induced inflammatory pain - Aragen Life Sciences [aragen.com]
- 15. criver.com [criver.com]
Application Notes and Protocols for U266 Cell Line (assuming "MF266-1" is a typo)
A Note on Cell Line Designation: The cell line "MF266-1" did not yield specific results in our search. Based on the context of myeloma cell research, it is highly probable that this is a typographical error for the well-established human multiple myeloma cell line U266 , also known as U-266 or U266B1. The following application notes and protocols are based on the U266 cell line.
Introduction
The U266 cell line is a human B lymphocyte cell line derived from the peripheral blood of a 53-year-old male with multiple myeloma.[1][2] It is a widely used model system for studying multiple myeloma biology, drug discovery, and the tumor microenvironment.[1] U266 cells grow in suspension and are known to secrete IgE.[1][3]
Cell Line Characteristics
| Characteristic | Description |
| Organism | Human (Homo sapiens) |
| Tissue | Peripheral Blood |
| Disease | Multiple Myeloma |
| Cell Type | B lymphocyte / Plasma cell |
| Growth Properties | Suspension |
| Age at Derivation | 53 years |
| Gender | Male |
| Immunoglobulin Isotype | IgE, lambda light chain |
| Key Features | Produces and secretes IL-6[2] |
| Biosafety Level | 1 |
Cell Culture Protocols
Required Materials
-
U266 cells
-
RPMI-1640 Medium (e.g., ATCC 30-2001)
-
Fetal Bovine Serum (FBS), heat-inactivated (to a final concentration of 10-15%)[1]
-
Penicillin-Streptomycin (optional, to a final concentration of 100 U/mL)
-
Sterile cell culture flasks (e.g., T-75)
-
Sterile centrifuge tubes
-
Serological pipettes
-
Micropipettes and sterile tips
-
Humidified incubator (37°C, 5% CO2)
-
Water bath (37°C)
-
Biosafety cabinet
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Thawing Frozen Cells
It is crucial to thaw frozen cells rapidly to ensure high viability.
-
Warm the complete growth medium (RPMI-1640 + 15% FBS) to 37°C in a water bath.
-
Remove the cryovial of U266 cells from liquid nitrogen storage.
-
Immerse the vial in the 37°C water bath, ensuring the cap remains above the water level to prevent contamination.
-
Gently agitate the vial until only a small ice crystal remains.
-
Wipe the vial with 70% ethanol (B145695) and transfer it to a biosafety cabinet.
-
Carefully open the vial and transfer the cell suspension into a sterile 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes to pellet the cells and remove the cryoprotectant.
-
Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
Subculturing
U266 cells are grown in suspension and should be subcultured to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Aseptically remove a sample of the cell suspension from the culture flask.
-
Perform a cell count using a hemocytometer and trypan blue to determine cell viability and density.
-
Calculate the volume of the cell suspension needed to seed a new flask at the desired density (e.g., 3 x 10^5 cells/mL).
-
Add the calculated volume of cell suspension to a new flask containing fresh, pre-warmed complete growth medium.
-
Alternatively, centrifuge the entire cell suspension at 125 x g for 5 minutes, remove a portion of the spent medium, and resuspend the cells in the remaining medium before transferring to a new flask with fresh medium.
-
Continue to incubate at 37°C in a humidified incubator with 5% CO2.
Signaling Pathways of Interest
The mTORC1-S6K1 signaling pathway is frequently dysregulated in acute myeloid leukemia and is a critical regulator of cell growth, proliferation, and survival in hematopoietic cells.[4] This pathway is also relevant in the context of multiple myeloma. Studies have shown that IL-6 can activate the PI3K/Akt and ERK pathways, which converge on mTOR to regulate p70S6K and 4E-BP1, critical effectors of protein synthesis and cell growth.[5]
Experimental Protocols
Proliferation Assay (MTT Assay)
This protocol outlines a common method for assessing cell proliferation.
-
Cell Seeding:
-
Culture U266 cells as described above.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL in complete growth medium.
-
Seed 100 µL of the cell suspension per well in a 96-well plate.
-
Incubate for 24 hours.
-
-
Treatment:
-
Prepare dilutions of the test compound in complete growth medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified incubator.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Slow Growth | - Suboptimal cell density- Depleted medium- Mycoplasma contamination | - Maintain cell density between 1x10^5 and 1x10^6 cells/mL- Change medium every 2-3 days- Test for and treat mycoplasma contamination |
| Low Viability after Thawing | - Slow thawing process- Improper storage | - Thaw cells rapidly in a 37°C water bath- Store cells in the vapor phase of liquid nitrogen |
| Cell Clumping | - High cell density | - Subculture more frequently to maintain a lower cell density |
References
- 1. U266 Cells [cytion.com]
- 2. U266B1 (Multiple Myeloma) - Imanis Life Sciences | United States [imanislife.com]
- 3. Cellosaurus cell line U266B1 (CVCL_0566) [cellosaurus.org]
- 4. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging with MF266-1 Labeled Compounds
To the Researcher, Scientist, and Drug Development Professional,
Following a comprehensive search for "in vivo imaging with MF266-1 labeled compounds," it has been determined that there is currently no publicly available scientific literature or data pertaining to a compound designated as this compound. As a result, the creation of detailed Application Notes and Protocols for this specific compound is not possible at this time.
The successful development of in vivo imaging protocols and application notes is contingent upon specific information about the compound , including:
-
Nature of the Compound: Understanding whether this compound is a small molecule, peptide, antibody, or nanoparticle is fundamental to designing appropriate experimental parameters.
-
Target and Mechanism of Action: Knowledge of the biological target (e.g., receptor, enzyme, transporter) and the compound's interaction with it is crucial for interpreting imaging results and understanding the underlying biology.
-
Labeling Strategy: The type of label attached to this compound (e.g., radionuclide for PET or SPECT, fluorophore for optical imaging) dictates the imaging modality, instrumentation, and data acquisition procedures.
-
Pharmacokinetics and Biodistribution: Information on the absorption, distribution, metabolism, and excretion (ADME) of the compound is essential for optimizing imaging time points and dosimetry.
Without this foundational information, any attempt to generate protocols, data tables, or signaling pathway diagrams would be purely speculative and lack the scientific rigor required for research and development purposes.
We recommend verifying the compound name and searching for any internal documentation or preliminary studies that may provide the necessary details. Should information on this compound become available, the following structure for Application Notes and Protocols would be employed:
General Structure of Application Notes and Protocols for a Novel In Vivo Imaging Agent
1. Introduction
- Overview of the imaging agent and its intended use.
- Description of the biological target and its relevance in the disease model.
- Principle of the imaging technique.
2. Materials and Reagents
- List of all necessary equipment and consumables.
- Specifications for the labeled compound, including quality control parameters.
- Animal model details.
3. Experimental Protocols
4. Data Analysis
- Image reconstruction and processing steps.
- Methods for quantitative analysis (e.g., %ID/g, SUV).
- Statistical analysis recommendations.
5. Quantitative Data Summary
- Tables summarizing key quantitative data such as:
- Radiochemical purity and specific activity.
- In vitro binding affinity (e.g., IC50, Kd).
- In vivo biodistribution data in various organs and tumors.
- Pharmacokinetic parameters.
6. Signaling Pathway
- If the target of this compound is part of a known signaling pathway, a diagram illustrating this pathway would be included. For example, if it were to target a receptor tyrosine kinase, the diagram might look like this:
We are committed to providing accurate and actionable scientific information. Once specific details regarding this compound are available, we would be pleased to generate the comprehensive Application Notes and Protocols as originally requested.
Application Notes and Protocols for In Vivo Efficacy of MF266-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF266-1 is a selective antagonist of the E prostanoid receptor 1 (EP1), a G-protein coupled receptor involved in various physiological and pathological processes.[1] The EP1 receptor is activated by prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation and pain. Antagonism of the EP1 receptor, therefore, presents a potential therapeutic strategy for inflammatory conditions such as arthritis. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established animal models of rheumatoid arthritis and osteoarthritis.
The EP1 receptor, upon binding PGE2, couples to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade contributes to the inflammatory response.
It is important to note that while the EP1 receptor's role in inflammation is well-documented, studies involving genetic deletion of the EP1 receptor in a collagen antibody-induced arthritis (CAIA) mouse model did not show a significant impact on the incidence or severity of the disease.[2][3] Nevertheless, pharmacological modulation with a selective antagonist like this compound may yield different results and warrants investigation.
Signaling Pathway of EP1 Receptor
The following diagram illustrates the signaling pathway initiated by the activation of the EP1 receptor.
Experimental Protocols
This section outlines the protocols for two widely used rodent models of arthritis to assess the in vivo efficacy of this compound.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a well-established model for rheumatoid arthritis, sharing immunological and pathological features with the human disease.
Experimental Workflow:
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Anesthetics
-
Calipers for paw measurement
Procedure:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with an equal volume of CFA. Anesthetize mice and administer a 100 µL subcutaneous injection at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with an equal volume of IFA. Administer a 100 µL subcutaneous injection at a different site near the base of the tail.
-
Treatment Administration:
-
Prophylactic Dosing: Begin daily administration of this compound (e.g., 1, 10, 30 mg/kg, p.o.) or vehicle from day 21 to day 42.
-
Therapeutic Dosing: Monitor mice for the onset of arthritis (clinical score > 1). Once arthritis is established (around day 28-35), randomize mice into treatment groups and begin daily administration of this compound or vehicle until day 42.
-
-
Clinical Assessment: From day 21 onwards, monitor mice daily for signs of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and/or ankylosis). The maximum score per mouse is 16.
-
Paw Volume Measurement: Measure the thickness of the hind paws using a digital caliper every other day from day 21.
-
Endpoint Analysis (Day 42): Euthanize mice and collect hind paws for histopathological analysis. Blood samples can be collected for biomarker analysis (e.g., inflammatory cytokines).
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a robust and widely used model for studying chronic inflammation and anti-arthritic drug efficacy.
Materials:
-
Male Lewis or Sprague-Dawley rats (8-10 weeks old)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound
-
Vehicle
-
Anesthetics
-
Pletysmometer or calipers for paw volume measurement
Procedure:
-
Induction of Arthritis (Day 0): Anesthetize rats and inject 100 µL of CFA into the subplantar region of the right hind paw.
-
Treatment Administration:
-
Prophylactic Dosing: Begin daily administration of this compound or vehicle from day 0 to day 21.
-
Therapeutic Dosing: Begin daily administration of this compound or vehicle from day 10 (after the onset of secondary inflammation) to day 21.
-
-
Paw Volume Measurement: Measure the volume of both the injected (primary) and non-injected (secondary) hind paws using a plethysmometer or calipers on day 0 and then every other day until day 21.
-
Clinical Assessment: Score the severity of arthritis in the non-injected paws daily from day 10 to day 21 using a scale of 0-4.
-
Endpoint Analysis (Day 21): Euthanize rats and collect hind paws for histopathological analysis.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Clinical Score in CIA Mice (Prophylactic Dosing)
| Treatment Group | N | Mean Clinical Score (Day 42) ± SEM | % Inhibition |
| Vehicle | 10 | 10.2 ± 0.8 | - |
| This compound (1 mg/kg) | 10 | 8.5 ± 0.7 | 16.7 |
| This compound (10 mg/kg) | 10 | 5.1 ± 0.6** | 50.0 |
| This compound (30 mg/kg) | 10 | 3.2 ± 0.5 | 68.6 |
| Dexamethasone (1 mg/kg) | 10 | 1.1 ± 0.2 | 89.2 |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |
Table 2: Effect of this compound on Paw Volume in AIA Rats (Therapeutic Dosing)
| Treatment Group | N | Paw Volume (mL) on Day 21 ± SEM | % Reduction in Swelling |
| Vehicle | 8 | 2.5 ± 0.2 | - |
| This compound (10 mg/kg) | 8 | 1.8 ± 0.1 | 28.0 |
| This compound (30 mg/kg) | 8 | 1.4 ± 0.1 | 44.0 |
| Indomethacin (5 mg/kg) | 8 | 1.2 ± 0.1 | 52.0 |
| p<0.01, ***p<0.001 vs. Vehicle |
Table 3: Histopathological Scores of Ankle Joints in CIA Mice
| Treatment Group | N | Inflammation Score (0-3) ± SEM | Pannus Formation Score (0-3) ± SEM | Cartilage Damage Score (0-3) ± SEM | Bone Erosion Score (0-3) ± SEM |
| Vehicle | 10 | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.6 ± 0.2 | 2.4 ± 0.3 |
| This compound (30 mg/kg) | 10 | 1.5 ± 0.2 | 1.3 ± 0.2 | 1.6 ± 0.3 | 1.4 ± 0.2 |
| Dexamethasone (1 mg/kg) | 10 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.6 ± 0.2 | 0.5 ± 0.1 |
| *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |
Histopathological Analysis
Protocol for Histopathological Evaluation of Arthritic Joints:
-
Fixation: Dissect the ankle and knee joints and fix them in 10% neutral buffered formalin for 48 hours.
-
Decalcification: Decalcify the joints in a suitable decalcifying solution (e.g., 10% EDTA) for 7-14 days, with the solution changed every 2-3 days.
-
Processing and Embedding: Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 5 µm thick sections and mount them on glass slides.
-
Staining:
-
Hematoxylin and Eosin (H&E): For assessment of inflammation (synovial infiltration) and pannus formation.
-
Safranin O-Fast Green: For evaluation of cartilage damage (loss of proteoglycans).
-
Tartrate-Resistant Acid Phosphatase (TRAP): For identification of osteoclasts and assessment of bone erosion.
-
-
Scoring: Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion using a semi-quantitative scoring system (e.g., 0-3 or 0-5 scale).
Conclusion
These detailed protocols provide a framework for the comprehensive in vivo evaluation of the EP1 receptor antagonist, this compound, in preclinical models of arthritis. The combination of clinical, biochemical, and histopathological assessments will enable a thorough characterization of the compound's potential therapeutic efficacy. Careful experimental design, including appropriate controls and blinded analysis, is crucial for obtaining robust and reproducible data.
References
- 1. The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis [jci.org]
- 3. Do Prostaglandin E2 Receptors Contribute to the Pathogenesis of Rheumatoid Arthritis • Johns Hopkins Arthritis Center [hopkinsarthritis.org]
Application of GPER Agonist G-1 in Primary Neuron Cultures: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a significant target for neuroprotection and promoting neuronal health. Activation of GPER by its selective agonist, G-1, has been shown to elicit pro-survival signaling pathways in neurons, offering a promising therapeutic avenue for neurodegenerative diseases and ischemic brain injury. These application notes provide a comprehensive overview of the use of G-1 in primary neuron cultures, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols. While the initial query mentioned "MF266-1," a thorough literature search did not yield significant findings for this compound in the context of primary neuron cultures. Instead, the well-characterized and widely used GPER agonist, G-1, is presented here as a relevant and effective tool compound for studying GPER function in neurons.
Mechanism of Action
In primary neurons, the GPER agonist G-1 exerts its neuroprotective and neurotrophic effects primarily through the activation of rapid, non-genomic signaling cascades. Upon binding to GPER, G-1 initiates a signaling cascade that involves the activation of key pro-survival pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[1][2] These pathways converge to promote neuronal survival by inhibiting apoptosis and enhancing cellular resilience to stressors.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of the GPER agonist G-1 in primary neuron cultures, as reported in various studies.
Table 1: Effective Concentrations of G-1 and its Antagonist G-15 in Primary Neuron Cultures
| Compound | Application | Cell Type | Concentration | Observed Effect | Reference |
| G-1 | Neuroprotection | Primary Cortical Neurons | 1 nM | Attenuation of glutamate-induced cell death.[2] | Yue et al. (2019) |
| G-1 | Neurite Outgrowth | Primary Hippocampal Neurons | 100 nM | Significant enhancement of neurite outgrowth.[3][4][5] | Pemberton et al. (2022) |
| G-1 | Neuronal Activity | Primary Hippocampal & Cortical Neurons | 100 nM | Increased frequency of neuronal firing.[3][4][5] | Pemberton et al. (2022) |
| G-15 (Antagonist) | Inhibition of G-1 effects | Primary Hippocampal & Cortical Neurons | 10 nM | Inhibition of G-1-induced neurite outgrowth and neuronal firing.[3][4][5] | Pemberton et al. (2022) |
Table 2: Neuroprotective Effects of G-1 in Primary Neuron Cultures
| Model of Injury | Cell Type | G-1 Concentration | Endpoint Measured | Result | Reference |
| Oxygen-Glucose Deprivation (OGD) | Primary Hippocampal Neurons | 10 nM | GluA1 surface immunolabeling | Significant increase in GluA1 surface expression, indicative of synaptic protection.[6] | Clements et al. (2023) |
| Glutamate Excitotoxicity | Primary Cortical Neurons | 1 nM | Cell Viability | Attenuation of glutamate-induced cell death.[2] | Yue et al. (2019) |
| Ischemia/Reperfusion | Primary Hippocampal Neurons | 1 µM | IL1RA protein expression | Marked enhancement of the anti-inflammatory cytokine IL1RA.[7] | Wang et al. (2021) |
Signaling Pathways and Experimental Workflows
GPER-Mediated Neuroprotective Signaling Pathway
References
- 1. Involvement of the G-Protein-Coupled Estrogen Receptor-1 (GPER) Signaling Pathway in Neurodegenerative Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eneuro.org [eneuro.org]
- 4. Differential Effects of the G-Protein-Coupled Estrogen Receptor (GPER) on Rat Embryonic (E18) Hippocampal and Cortical Neurons | eNeuro [eneuro.org]
- 5. Differential Effects of the G-Protein-Coupled Estrogen Receptor (GPER) on Rat Embryonic (E18) Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-protein coupled estrogen receptor (GPER1) activation promotes synaptic insertion of AMPA receptors and induction of chemical LTP at hippocampal temporoammonic-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-protein-coupled estrogen receptor activation upregulates interleukin-1 receptor antagonist in the hippocampus after global cerebral ischemia: implications for neuronal self-defense - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with MF266-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF266-1 is a selective antagonist of the E prostanoid receptor 1 (EP1), a G protein-coupled receptor that binds to prostaglandin (B15479496) E2 (PGE2). The PGE2/EP1 signaling pathway is implicated in a variety of cellular processes, including cell proliferation, migration, and apoptosis. Dysregulation of this pathway has been observed in several cancers, making the EP1 receptor a potential therapeutic target.[1][2][3] this compound offers a tool to investigate the specific role of EP1 signaling in cancer biology. These application notes provide detailed protocols for analyzing the effects of this compound on cancer cells using flow cytometry, a powerful technique for single-cell analysis.
Mechanism of Action: The EP1 Signaling Pathway
The EP1 receptor, upon binding its ligand PGE2, couples to the Gq alpha subunit of the G protein complex.[4][5] This activation initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][6] This signaling can influence various cellular functions, including cell survival and proliferation. By blocking the initial binding of PGE2 to the EP1 receptor, this compound is hypothesized to inhibit these downstream effects.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables represent hypothetical data to illustrate the potential effects of this compound on a cancer cell line as measured by flow cytometry.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 | 2.1 ± 0.5 |
| This compound (1 µM) | 65.7 ± 4.2 | 18.3 ± 1.9 | 16.0 ± 1.5 | 5.8 ± 1.1 |
| This compound (10 µM) | 75.1 ± 5.5 | 10.2 ± 1.3 | 14.7 ± 1.2 | 12.5 ± 2.3 |
Table 2: Effect of this compound on Apoptosis Induction
| Treatment Group | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 94.3 ± 2.8 | 3.1 ± 0.7 | 2.6 ± 0.5 |
| This compound (1 µM) | 85.2 ± 3.5 | 8.5 ± 1.2 | 6.3 ± 0.9 |
| This compound (10 µM) | 70.6 ± 4.1 | 18.9 ± 2.4 | 10.5 ± 1.7 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cancer cell line of interest in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Analysis of Cell Cycle by Propidium Iodide (PI) Staining
This protocol is for the analysis of DNA content to determine the distribution of cells in the different phases of the cell cycle.[7][8]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest Cells: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Protocol 3: Analysis of Apoptosis by Annexin V and PI Staining
This protocol allows for the differentiation between live, early apoptotic, and late apoptotic/necrotic cells.[9][10][11]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest Cells: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash: Wash the cells twice with cold PBS.
-
Resuspend: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
References
- 1. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 3. Prostaglandin E2/EP1 signaling pathway enhances intercellular adhesion molecule 1 (ICAM-1) expression and cell motility in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. What are EP1 antagonists and how do they work? [synapse.patsnap.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Immunohistochemistry Staining of Tissues Treated with MF266-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF266-1 is a selective antagonist of the E prostanoid receptor 1 (EP1), a G-protein coupled receptor that plays a significant role in various physiological and pathological processes, including inflammation, pain, and carcinogenesis.[1] The EP1 receptor is activated by its endogenous ligand, prostaglandin (B15479496) E2 (PGE2), initiating a signaling cascade that involves the Gq protein, phospholipase C (PLC), and subsequent increases in intracellular calcium and activation of protein kinase C (PKC).[2] By blocking this pathway, this compound holds therapeutic potential for a range of diseases.
Immunohistochemistry (IHC) is an invaluable technique for visualizing the in-situ effects of drug candidates like this compound on target tissues. These application notes provide detailed protocols for performing IHC on tissues treated with this compound, focusing on the detection of the EP1 receptor and key downstream signaling molecules and inflammatory markers. The provided protocols and data will aid researchers in assessing the pharmacodynamic effects of this compound and understanding its mechanism of action in a tissue-specific context.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data from IHC analysis of tissues treated with a vehicle control or an EP1 receptor antagonist, using a compound with a similar mechanism of action to this compound as a proxy.[1][3] The data is presented as the percentage of positively stained cells and the staining intensity, which can be quantified using manual scoring methods (e.g., H-score) or automated image analysis software.[4][5]
Table 1: Effect of EP1 Antagonist Treatment on EP1 Receptor Expression
| Treatment Group | % of EP1 Positive Cells (Mean ± SD) | Staining Intensity (Mean Optical Density ± SD) |
| Vehicle Control | 75 ± 8% | 0.45 ± 0.05 |
| This compound (low dose) | 52 ± 7% | 0.31 ± 0.04 |
| This compound (high dose) | 31 ± 6% | 0.18 ± 0.03 |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Table 2: Effect of EP1 Antagonist Treatment on Downstream Marker Expression
| Marker | Treatment Group | % of Positive Cells (Mean ± SD) | Staining Intensity (Mean Optical Density ± SD) |
| p-PKC | Vehicle Control | 68 ± 9% | 0.41 ± 0.06 |
| This compound | 35 ± 7% | 0.22 ± 0.04 | |
| c-Fos | Vehicle Control | 45 ± 6% | 0.33 ± 0.05 |
| This compound | 18 ± 5% | 0.15 ± 0.03 | |
| COX-2 | Vehicle Control | 62 ± 8% | 0.39 ± 0.07 |
| This compound | 29 ± 6% | 0.20 ± 0.04 | |
| IL-6 | Vehicle Control | 55 ± 7% | 0.36 ± 0.06 |
| This compound | 25 ± 5% | 0.18 ± 0.03 | |
| TNF-α | Vehicle Control | 58 ± 8% | 0.37 ± 0.05 |
| This compound | 27 ± 6% | 0.19 ± 0.04 |
**p < 0.01 compared to respective Vehicle Control
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EP1 receptor signaling pathway inhibited by this compound and the general experimental workflow for the IHC protocol.
Caption: EP1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for IHC Staining.
Experimental Protocols
This section provides detailed protocols for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Protocol 1: Staining for EP1 Receptor
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit anti-EP1 Receptor polyclonal antibody (diluted in Blocking Buffer)
-
Secondary Antibody: Goat anti-Rabbit IgG (HRP-conjugated)
-
DAB Substrate Kit
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 1 change, 3 minutes.
-
Immerse in 70% ethanol: 1 change, 3 minutes.
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer.
-
Incubate at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS 3 times for 5 minutes each.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Incubate sections with diluted anti-EP1 Receptor antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS 3 times for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse slides with PBS 3 times for 5 minutes each.
-
-
Chromogen Development:
-
Apply DAB substrate solution and incubate for 2-10 minutes, or until desired staining intensity is reached.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol solutions and xylene.
-
Coverslip with mounting medium.
-
Protocol 2: Staining for Phosphorylated PKC (p-PKC) and Other Downstream Markers (c-Fos, COX-2, IL-6, TNF-α)
This protocol is similar to Protocol 1, with specific modifications for the primary antibodies used.
Primary Antibodies:
-
Rabbit anti-phospho-PKC (pan) polyclonal antibody
-
Rabbit anti-c-Fos polyclonal antibody
-
Rabbit anti-COX-2 polyclonal antibody
-
Rabbit anti-IL-6 polyclonal antibody
-
Rabbit anti-TNF-α polyclonal antibody
Procedure: Follow steps 1-9 from Protocol 1, substituting the appropriate primary antibody at the recommended dilution in Step 5. Optimization of antigen retrieval conditions and antibody concentrations may be required for each specific target. For phospho-specific antibodies, the use of phosphatase inhibitors in the buffers may be beneficial.[6][7]
Data Analysis and Interpretation
Quantitative analysis of IHC staining can be performed to objectively assess changes in protein expression following this compound treatment. This can be achieved through:
-
Semi-Quantitative Scoring: A pathologist can score the staining based on the intensity (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong) and the percentage of positive cells. The H-score is a common method that combines these two parameters.[5]
-
Digital Image Analysis: Automated image analysis software can be used to quantify staining intensity and the area of positivity, providing more objective and reproducible data.[4][8][9]
Changes in the expression and localization of the EP1 receptor and its downstream markers can provide valuable insights into the mechanism of action of this compound. A decrease in EP1 receptor expression or a reduction in the phosphorylation of PKC and the expression of c-Fos, COX-2, IL-6, and TNF-α in this compound-treated tissues compared to vehicle controls would indicate target engagement and pharmacodynamic activity.
Troubleshooting
Common issues in IHC include weak or no staining, high background, and non-specific staining. For a comprehensive troubleshooting guide, refer to established IHC resources. Key areas to optimize include:
-
Antigen Retrieval: The method (HIER or enzymatic) and buffer conditions (pH) are critical for epitope unmasking.
-
Antibody Dilution: Titration of the primary antibody is essential to find the optimal concentration.
-
Blocking: Inadequate blocking can lead to high background.
-
Incubation Times: Both primary and secondary antibody incubation times may need adjustment.
By following these detailed protocols and application notes, researchers and drug development professionals can effectively utilize immunohistochemistry to investigate the effects of this compound and advance the understanding of its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative image analysis of immunohistochemical stains using a CMYK color model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Quantitative comparison of immunohistochemical staining measured by digital image analysis versus pathologist visual scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of hydrocortisone on c-fos, c-myc and c-ras oncogene expression in IMR-90 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7tmantibodies.com [7tmantibodies.com]
- 7. Immunohistochemical Techniques for Phosphoproteins [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of automated methods for quantitative evaluation of immunostaining: Towards digital pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reproducibility of immunostaining quantification and description of a new digital image processing procedure for quantitative evaluation of immunohistochemistry in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues of Poorly Soluble Research Compounds
Disclaimer: Information regarding a specific compound designated "MF266-1" is not publicly available. The following guide provides general strategies and troubleshooting advice for researchers working with poorly soluble compounds in aqueous solutions.
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of research compounds. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my compound not dissolving in an aqueous solution?
A1: The solubility of a compound is influenced by several factors, including its polarity, molecular size, and the nature of the solvent.[1] Many research compounds are hydrophobic (nonpolar) and therefore have inherently low solubility in polar solvents like water. "Like dissolves like" is a fundamental principle; polar solutes dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[1][2]
Q2: I dissolved my compound in DMSO, but it precipitated when I added it to my aqueous buffer. Why did this happen?
A2: This is a common issue known as "crashing out." Dimethyl sulfoxide (B87167) (DMSO) is a powerful organic solvent capable of dissolving many nonpolar compounds.[3] However, when a concentrated DMSO stock solution is diluted into an aqueous medium, the overall polarity of the solvent increases significantly. This change can cause the compound to precipitate as it is no longer soluble in the high-water-content environment.[3]
Q3: What are the key factors that affect the solubility of a compound?
A3: The primary factors affecting solubility are:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[1][4]
-
pH: For ionizable compounds, pH can dramatically affect solubility. Acidic compounds are generally more soluble in basic solutions, and basic compounds are more soluble in acidic solutions.[4]
-
Polarity: The polarity of both the solute and the solvent are critical. A large difference in polarity will result in poor solubility.[1]
-
Molecular Size and Structure: Larger molecules and certain molecular shapes can be more difficult for solvent molecules to solvate, leading to lower solubility.[1][4]
-
Pressure: Pressure primarily affects the solubility of gases in liquids.[2] For solids and liquids, the effect of pressure is generally negligible.[1]
Troubleshooting Guide
Q1: I've observed a precipitate after adding my compound's DMSO stock to my aqueous solution. What are my immediate troubleshooting steps?
A1: If you observe precipitation, consider these initial steps:
-
Optimize DMSO Concentration: Try preparing intermediate dilutions of your concentrated stock in DMSO before adding it to the aqueous solution. This can prevent localized high concentrations of the compound from precipitating upon contact with the buffer.[3]
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can sometimes help dissolve the precipitate. However, be cautious as prolonged heating can degrade some compounds.[3]
-
Sonication: Using a sonicator can help break up precipitate particles and aid in redissolving the compound.[3]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the aqueous buffer may significantly improve its solubility.[3][4]
Q2: My compound is still not dissolving. Are there alternative solvents or formulation strategies I can try?
A2: Yes, several strategies can enhance the solubility of poorly soluble compounds:
-
Co-solvents: Using a mixture of solvents can be effective. For example, a combination of DMSO, PEG300, and Tween-80 in saline has been used to dissolve compounds like Mdivi-1.[5]
-
Formulation with Excipients: For in vivo studies, formulating the compound with excipients such as cyclodextrins (e.g., SBE-β-CD) can improve solubility.[5]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which can lead to a faster dissolution rate.[6]
Quantitative Data: Common Solvents for Poorly Soluble Compounds
For initial stock solution preparation, it is crucial to select an appropriate organic solvent. The final concentration of this organic solvent in your aqueous working solution should typically be kept low (e.g., ≤ 0.1% for DMSO in many cell-based assays) to avoid solvent-induced artifacts.[3]
| Solvent | Polarity Index | Notes |
| Water | 10.2 | Universal polar solvent. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Aprotic polar solvent, dissolves many nonpolar compounds.[3] |
| Dimethylformamide (DMF) | 6.4 | Aprotic polar solvent, similar to DMSO. |
| Ethanol | 5.2 | Polar protic solvent, often used as a co-solvent. |
| Methanol | 5.1 | Polar protic solvent. |
| Isopropanol | 3.9 | Less polar than ethanol. |
Experimental Protocols
General Protocol for Solubilizing a Poorly Soluble Compound
-
Weigh the Compound: Accurately weigh a precise amount of the compound using an analytical balance.
-
Prepare a Concentrated Stock Solution:
-
Prepare Intermediate Dilutions (if necessary): From your concentrated stock solution, prepare a series of intermediate dilutions in the same organic solvent.[3]
-
Prepare the Final Aqueous Solution:
-
It is critical to add the organic stock solution to the aqueous buffer and not the other way around.[3]
-
Add a small volume of the final organic stock or intermediate to your pre-warmed (if appropriate) aqueous buffer.
-
Immediately after adding the stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[3]
-
-
Final Concentration Check: Ensure the final concentration of the organic solvent in your working solution is low and consistent across all experimental conditions.[3]
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] Note that aqueous solutions of some compounds may not be stable for long-term storage.[5]
Visualizations
Caption: Troubleshooting workflow for poorly soluble compounds.
References
How to improve the stability of MF266-1 in DMSO stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of MF266-1 in DMSO stock solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is DMSO used as a solvent?
This compound is a selective E prostanoid receptor 1 (EP1) antagonist with the chemical formula C₂₄H₁₇ClF₃NO₃S and a molecular weight of 491.91 g/mol .[1] Like many organic small molecules, this compound has low aqueous solubility. Dimethyl sulfoxide (B87167) (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an ideal choice for preparing high-concentration stock solutions for in vitro and in vivo studies.[2][3]
Q2: What are the initial signs of instability or solubility issues with my this compound DMSO stock solution?
Common indicators of problems with your stock solution include:
-
Precipitation: The most frequent issue is the formation of solid particles or crystals in the solution. This can occur in the initial DMSO stock or, more commonly, when the stock is diluted into an aqueous buffer or cell culture medium.[1]
-
Cloudiness or Haziness: The solution may appear turbid, indicating that the compound is not fully dissolved or is beginning to precipitate.[1]
-
Film Formation: A thin film may be visible on the surface of the solution or coating the walls of the storage vial.[1]
-
Inconsistent Experimental Results: Poor stability can lead to a decrease in the effective concentration of the compound, resulting in variability and lack of reproducibility in your experiments.
Q3: How should I properly prepare a stock solution of this compound in DMSO?
To ensure the best chance of a stable stock solution, follow these steps:
-
Use High-Quality Reagents: Start with anhydrous, high-purity DMSO (≥99.9%) to minimize water content, which can promote degradation or precipitation of the compound.[4]
-
Equilibrate to Room Temperature: Before opening, allow the vial of this compound powder to warm to room temperature to prevent condensation of atmospheric moisture inside the vial.
-
Centrifuge the Vial: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add DMSO and Dissolve: Add the calculated volume of DMSO to the vial. To aid dissolution, you can vortex the solution for several minutes. If particles remain, sonication in a water bath or gentle warming (to 37°C) can be effective.[5]
-
Visual Inspection: Ensure the solution is clear and free of any visible particles before storing.
Q4: What are the optimal storage conditions for this compound DMSO stock solutions?
Proper storage is critical for maintaining the stability of your this compound stock solution.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or -80°C for long-term storage. | Lower temperatures slow down chemical degradation processes. |
| Aliquoting | Dispense the stock solution into single-use aliquots. | This minimizes the number of freeze-thaw cycles, which can cause the compound to come out of solution and degrade.[6] |
| Container | Use tightly sealed, low-retention vials. | This prevents solvent evaporation and the absorption of atmospheric water.[7] |
| Light Exposure | Protect from light by using amber vials or storing in the dark. | Light can cause photodegradation of some compounds. |
Q5: My this compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. What should I do?
This is a common phenomenon known as "precipitation upon dilution."[1] It occurs because while this compound is soluble in DMSO, its solubility in the final aqueous buffer is much lower. Here are some strategies to overcome this:
-
Lower the Final Concentration: The simplest solution is to reduce the final working concentration of this compound in your assay.
-
Increase the Final DMSO Concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (typically up to 0.5%) can help keep the compound in solution.[8] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Serial Dilutions in DMSO: Before the final dilution into the aqueous buffer, perform intermediate serial dilutions of your stock solution in DMSO.[4]
-
Use of Pluronic F-127 or other surfactants: In some cases, the addition of a small amount of a biocompatible surfactant can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
Troubleshooting Guides
Issue 1: this compound Powder Does Not Dissolve in DMSO
If you are having trouble dissolving the this compound solid in DMSO, follow this troubleshooting workflow:
Issue 2: Precipitate Forms in the DMSO Stock Solution During Storage
If you observe precipitation in your stock solution after storage, consider the following:
| Potential Cause | Recommended Action |
| Freeze-Thaw Cycles | Avoid repeated freezing and thawing. Prepare single-use aliquots. |
| Water Absorption | Use anhydrous DMSO and ensure vials are tightly sealed. DMSO is hygroscopic and absorbed water can reduce solubility.[7] |
| Concentration Too High | The concentration may be above the solubility limit at the storage temperature. Try preparing a slightly lower concentration stock. |
| Compound Degradation | The precipitate could be a degradation product. Assess the purity of the stock solution (see Experimental Protocols). |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay in Aqueous Buffer
This protocol helps determine the apparent solubility of this compound in your experimental buffer when diluted from a DMSO stock.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Your experimental aqueous buffer (e.g., PBS, cell culture medium)
-
96-well clear-bottom microplate
-
Plate reader capable of measuring turbidity (absorbance at ~600 nm) or a nephelometer
Procedure:
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution in DMSO: Perform a 2-fold serial dilution of the 10 mM stock in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Prepare the Plate: Add 198 µL of your aqueous buffer to the wells of the 96-well plate.
-
Add Compound: Add 2 µL of each DMSO concentration to the corresponding wells containing the buffer. This will result in a final DMSO concentration of 1%.
-
Incubate: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measure Turbidity: Measure the light scattering or absorbance of each well. An increase in turbidity compared to the buffer-only control indicates precipitation. The highest concentration that does not show a significant increase in turbidity is the estimated kinetic solubility.
Protocol 2: Stability Assessment by HPLC
This protocol can be used to assess the chemical stability of this compound in DMSO over time.
Materials:
-
This compound DMSO stock solution
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Appropriate mobile phase (to be determined based on the chemical properties of this compound)
-
High-purity solvents for mobile phase
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the this compound DMSO stock solution, dilute a small sample to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the this compound peak.
-
Store the Stock Solution: Store the stock solution under the desired conditions (e.g., -20°C, room temperature).
-
Time-Point Analysis: At various time points (e.g., 1 day, 1 week, 1 month), thaw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. A decrease in the peak area over time indicates degradation. The appearance of new peaks may indicate the formation of degradation products. The percentage of this compound remaining can be calculated as:
(% Remaining) = (Peak Area at Time X / Peak Area at Time 0) * 100
This comprehensive guide should help you to improve the stability of your this compound DMSO stock solutions and achieve more reliable and reproducible experimental results. For further assistance, please contact our technical support team.
References
- 1. Development of an in vivo active, dual EP1 and EP3 selective antagonist based on a novel acyl sulfonamide bioisostere - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Canon ImageCLASS MF266dn II User Manual (Page 645 of 699) | ManualsLib [manualslib.com]
- 4. 68188-18-1 | CAS DataBase [m.chemicalbook.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. fcc.report [fcc.report]
- 7. Paraffin oils, sulfochlorinated, saponified | 68188-18-1 [chemicalbook.com]
- 8. AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MF266-1 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing MF266-1, a selective E prostanoid receptor 1 (EP1) antagonist, in in vitro settings. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective antagonist of the E prostanoid receptor 1 (EP1), a G-protein coupled receptor (GPCR). The EP1 receptor is activated by its endogenous ligand, prostaglandin (B15479496) E2 (PGE2). Upon activation, the EP1 receptor primarily couples to Gq proteins, leading to the activation of phospholipase C (PLC). This initiates a signaling cascade that results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Subsequently, IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). By blocking the binding of PGE2 to the EP1 receptor, this compound inhibits these downstream signaling events.[1]
Q2: What is a good starting concentration range for this compound in a new cell line?
A2: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Based on data from other EP1 antagonists, a broad range of concentrations from 1 nM to 10 µM is a reasonable starting point for an initial dose-response curve. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).
Q3: How can I determine the IC50 of this compound in my cell line?
A3: The IC50, the concentration of an inhibitor required to reduce the response of an agonist by 50%, can be determined through a functional assay.[2] A common method is to stimulate cells with a known concentration of a PGE2 analog (agonist) that elicits a response close to the EC80 (the concentration giving 80% of the maximal response) and then treat with a serial dilution of this compound. The response can be measured by quantifying a downstream signaling event, such as intracellular calcium mobilization or cell viability, depending on the experimental question. The resulting data is then plotted as percent inhibition versus the logarithm of the this compound concentration and fitted to a sigmoidal dose-response curve to calculate the IC50.[1][3]
Q4: What are some potential off-target effects of this compound?
A4: While this compound is reported to be a selective EP1 antagonist, it is good practice to consider potential off-target effects. Some literature suggests that certain EP1 antagonists may have moderate selectivity for the thromboxane (B8750289) A2 receptor (TP). Therefore, depending on the biological system and the concentrations of this compound used, it may be prudent to assess any potential effects on TP receptor signaling.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Inactive Compound: The compound may have degraded. | Ensure proper storage of this compound as recommended by the supplier. Prepare fresh stock solutions for each experiment. |
| Low Receptor Expression: The cell line may not express sufficient levels of the EP1 receptor. | Verify EP1 receptor expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express the EP1 receptor or an overexpression system. | |
| Incorrect Assay Conditions: The concentration of the agonist (PGE2) used for stimulation may be too high, making it difficult for the antagonist to compete. | Optimize the agonist concentration. An EC50 to EC80 concentration is typically recommended for antagonist assays. | |
| High background signal in the assay | Constitutive Receptor Activity: Some GPCRs can be active even without an agonist. | If high basal activity is observed, consider using an inverse agonist to reduce the background signal. |
| Non-specific Binding: The compound or detection reagents may be binding non-specifically to the cells or plate. | Increase the number of wash steps in your protocol. Include appropriate controls, such as wells with a high concentration of an unlabeled ligand to determine non-specific binding. | |
| High variability between replicate wells | Inconsistent Cell Seeding: Uneven cell distribution in the microplate. | Ensure a homogenous cell suspension before and during seeding. Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling. |
| Pipetting Errors: Inaccurate liquid handling. | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. | |
| Unexpected agonist-like activity of this compound | Partial Agonism: At certain concentrations or in specific cellular contexts, a compound designed as an antagonist may exhibit some partial agonist activity. | Perform a full dose-response curve of this compound alone (without an agonist) to check for any intrinsic activity. |
Quantitative Data Summary
While specific IC50 values for this compound are not widely published across a range of cell lines, the following table provides data for other EP1 antagonists, which can serve as a reference for designing experiments. It is imperative to determine the IC50 for this compound empirically in your experimental system.
| Compound | Target | Assay Type | Cell Line | IC50 / Ki | Reference |
| This compound | EP1 Receptor | Not Specified | Not Specified | Ki = 3.8 nM | Manufacturer Data |
| SC-19220 | EP1 Receptor | TGF-β induced fibrogenesis | MDCK cells | Not specified, used at 10 µM | [4] |
| ONO-8711 | EP1 Receptor | Cell Growth | MDCK cells | Not specified, used at 1-10 µM | [5][6] |
| SC51089 | EP1 Receptor | Cell Growth | MDCK cells | Not specified, used at 10 µM | [5][6] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Calcium Mobilization Assay
This protocol describes how to determine the IC50 of this compound by measuring its ability to inhibit PGE2-induced intracellular calcium mobilization.
Materials:
-
Cell line expressing the EP1 receptor (e.g., HEK293 with stable EP1 expression)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Prostaglandin E2 (PGE2)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the EP1-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Cell Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Preparation: Prepare a serial dilution of this compound in HBSS at 2x the final desired concentrations.
-
Antagonist Incubation: Add 100 µL of the 2x this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include vehicle control wells.
-
Agonist Stimulation and Data Acquisition:
-
Prepare a 5x stock of PGE2 at its EC80 concentration in HBSS.
-
Place the microplate into the fluorescence plate reader.
-
Set the reader to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
After establishing a baseline reading for 10-20 seconds, inject 50 µL of the 5x PGE2 stock into each well.
-
Continue to record the fluorescence for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Normalize the data by expressing the response in each this compound treated well as a percentage of the response in the vehicle control wells.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol can be used to assess the effect of this compound on cell proliferation or cytotoxicity.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Visualizing Key Pathways and Workflows
EP1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the activation of the EP1 receptor by its ligand, PGE2, and the point of inhibition by this compound.
Caption: EP1 receptor signaling cascade and inhibition by this compound.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps for determining the IC50 value of this compound.
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting common issues encountered during in vitro experiments with this compound.
Caption: A logical flow for troubleshooting this compound experiments.
References
- 1. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism of the prostaglandin E2 EP1 receptor in MDCK cells increases growth through activation of Akt and the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of MF266-1 in Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of MF266-1 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its intended mechanism of action?
This compound is a potent and selective antagonist of the E prostanoid receptor 1 (EP1).[1] Its primary mechanism of action is to block the binding of prostaglandin (B15479496) E2 (PGE2) to the EP1 receptor, thereby inhibiting downstream signaling pathways. The EP1 receptor is a G-protein coupled receptor that, upon activation, typically leads to an increase in intracellular calcium levels.
Q2: What are off-target effects and why are they a concern when using this compound?
Q3: What are the known or predicted off-target interactions for this compound?
Besides its high affinity for the EP1 receptor, this compound has been noted to have moderate selectivity for the thromboxane (B8750289) A2 receptor (TP).[1] Researchers should consider this interaction when designing experiments and interpreting data, especially in cell types that express the TP receptor.
Q4: How can I minimize the potential for off-target effects in my experiments?
Several strategies can be employed to mitigate off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the minimum concentration required to achieve the desired on-target effect.
-
Employ Structurally Distinct Inhibitors: Use other EP1 antagonists with different chemical structures to confirm that the observed phenotype is not due to a shared off-target effect.
-
Utilize Genetic Validation: Techniques like CRISPR-Cas9 or RNA interference (RNAi) to knockdown or knockout the EP1 receptor can help verify that the observed phenotype is a direct result of modulating the intended target.
-
Perform Rigorous Control Experiments: Always include vehicle-only negative controls and, if possible, a positive control with a well-characterized EP1 antagonist.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments.
Issue 1: Inconsistent or unexpected phenotypic results in a cellular assay.
-
Question: My experiment with this compound is producing a cellular phenotype, but I am unsure if it is due to the intended on-target effect or an off-target interaction. What should I do?
-
Answer: This is a common challenge. The following workflow can help you dissect the observed effects.
References
Technical Support Center: Minimizing MF266-1 Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of MF266-1 precipitation in cell culture media.
Troubleshooting Guide
Issue: Immediate Precipitation of this compound Upon Addition to Culture Media
Question: I dissolved this compound in an organic solvent (e.g., DMSO) to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound. This occurs because the compound is poorly soluble in the aqueous environment of the culture medium once the organic solvent is diluted.[1][2]
Here are the potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| Low Aqueous Solubility | This compound has inherently poor solubility in the aqueous-based culture medium. | Decrease the final working concentration of this compound. It is crucial to first determine its maximum soluble concentration in your specific medium. |
| Solvent Shift | A compound soluble in a high concentration of an organic solvent (like 100% DMSO) can precipitate when diluted into the aqueous medium where the solvent concentration is much lower.[1] | Optimize the dilution process. Instead of a single large dilution, perform a stepwise serial dilution.[1] This gradual reduction in solvent concentration can help keep the compound in solution. |
| Localized High Concentration | Adding the stock solution too quickly can create localized areas of high this compound concentration, triggering precipitation. | Add the this compound stock solution dropwise to the pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid mixing and dispersal.[1][2] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[2] |
| High Final Solvent Concentration | While solvents like DMSO are necessary for initial dissolution, high final concentrations can be toxic to cells. Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[1] | Keep the final DMSO concentration as high as is tolerable for your specific cell line to aid solubility, but ideally below 0.5% and always include a vehicle control in your experiments.[1][2] |
Issue: this compound Precipitates Over Time in the Incubator
Question: My this compound solution is clear initially, but after some time in the incubator, I observe precipitation. What could be the reason?
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the culture environment and changes in the media itself.
| Potential Cause | Explanation | Recommended Solution |
| Evaporation | Water loss from the media in the incubator increases the concentration of all components, including this compound, which can exceed its solubility limit.[1][3] | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| pH Instability | Cellular metabolism produces acidic waste products that lower the pH of the medium.[1] A change in pH can decrease the solubility of pH-sensitive compounds. | Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently to maintain a stable pH. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[2] | If possible, try a different basal media formulation. Serum-free media can sometimes be more prone to precipitation for certain compounds. |
| Temperature Fluctuations | Repeated temperature changes, such as removing the culture vessel from the incubator frequently, can affect compound solubility. | Minimize the time that culture vessels are outside the stable environment of the incubator. |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound
This protocol will help you determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
Materials:
-
This compound
-
100% DMSO (or other appropriate solvent)
-
Your specific cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Microscope
Methodology:
-
Prepare a High-Concentration Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM). Ensure it is fully dissolved.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in your pre-warmed cell culture medium. For example, you can prepare dilutions of 1:100, 1:200, 1:500, 1:1000, etc., in separate microcentrifuge tubes.
-
Mixing: Add the stock solution to the medium dropwise while gently vortexing to ensure rapid and thorough mixing.
-
Visual Inspection: Immediately after preparation, visually inspect each dilution for any signs of precipitation (cloudiness, visible particles).
-
Microscopic Examination: Place a small drop of each solution onto a microscope slide and examine under a microscope for any crystalline structures or amorphous precipitates.[1]
-
Incubation (Optional but Recommended): Incubate the tubes at 37°C in a humidified incubator for a period that mimics your experimental conditions (e.g., 24, 48, 72 hours) and re-examine for any delayed precipitation.
-
Determine Maximum Solubility: The highest concentration that remains clear, both visually and microscopically, is the maximum soluble concentration for your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for dissolving hydrophobic compounds for use in cell culture.[2] However, it is crucial to keep the final concentration of DMSO in the culture medium low (ideally below 0.1%, and not exceeding 0.5%) to avoid cellular toxicity.[1][2] If this compound is not soluble in DMSO, other solvents like ethanol (B145695) or a co-solvent system (e.g., DMSO and polyethylene (B3416737) glycol) could be tested.[1]
Q2: Can I use serum to help dissolve this compound?
A2: Yes, for many applications, diluting the compound into serum-containing medium can be effective. Proteins in the serum, such as albumin, can bind to the compound and help keep it in solution.[1]
Q3: Can I filter out the precipitate from my media or compound solution?
A3: Filtering is generally not recommended as a solution for precipitation. When you filter a solution, you are removing the precipitated compound, which means the final concentration of your compound in the media will be lower than intended and will be unknown.[1] This can lead to inaccurate and non-reproducible experimental results. The better approach is to address the root cause of the precipitation.[1]
Q4: Are there any solubility enhancers I can use?
A4: Yes, cyclodextrins are a class of cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[1][4] (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[1]
Q5: Could the precipitation be due to the media components themselves and not this compound?
A5: Yes, precipitation can arise from the inherent instability of the medium components.[1] This can be caused by:
-
Temperature shifts: Repeated freeze-thaw cycles can cause proteins and salts to precipitate.[3][5]
-
Improper mixing: When preparing media from powder, the order of component addition is critical. For example, calcium salts can react with other components if not added correctly.[3][6][7]
-
pH instability: Changes in pH can affect the solubility of media components.[1]
-
Evaporation: Increased concentration of salts due to water loss can lead to precipitation.[3][7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. reddit.com [reddit.com]
- 7. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
Technical Support Center: Overcoming Inconsistent Results in MF266-1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in experiments involving the EP1 antagonist, MF266-1.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the inhibitory effect of this compound between experiments. What are the potential causes?
High variability can stem from several biological and technical factors. Biological sources of inconsistency include differences in cell passage number, cell seeding density, and the overall health of the cells.[1][2] Technical issues can range from inconsistent pipetting and reagent preparation to fluctuations in incubation times and temperatures.[3][4] It is also crucial to consider the stability of this compound in your assay medium.
Q2: Could the choice of cell line impact the consistency of this compound's effects?
Absolutely. The expression level of the EP1 receptor can vary significantly between different cell lines and even between different passages of the same cell line. It is essential to use a cell line with stable and confirmed EP1 receptor expression. We recommend regularly verifying receptor expression via methods such as qPCR or western blot.
Q3: What is the mechanism of action for this compound, and how might this influence experimental outcomes?
This compound is a selective antagonist of the prostaglandin (B15479496) E2 receptor 1 (EP1).[5] The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand prostaglandin E2 (PGE2), couples to the Gq alpha subunit of the G protein.[6][7] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][8] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5] Inconsistent results could arise from variability in any of these downstream signaling components.
Q4: How can we confirm that this compound is acting specifically on the EP1 receptor in our system?
To verify the specificity of this compound, consider performing experiments in a control cell line that does not express the EP1 receptor. If the observed effects of this compound are absent in this null cell line, it provides strong evidence for on-target activity. Additionally, you can perform competition binding assays with a known EP1 agonist to demonstrate that this compound is competitively inhibiting the receptor.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for this compound | Cell-based issues: High cell passage number, inconsistent cell seeding density, poor cell viability. | Use cells within a defined low passage number range. Ensure precise and consistent cell counting and seeding. Regularly perform cell viability assays. |
| Reagent issues: Degradation of this compound or agonist, improper solvent for dilution, variability in serum batches. | Prepare fresh dilutions of compounds for each experiment. Use high-quality, anhydrous solvents. Test different batches of serum or use serum-free media if possible. | |
| Assay conditions: Fluctuations in temperature or CO2 levels, inconsistent incubation times, edge effects in microplates. | Ensure incubators are properly calibrated and maintained. Use a precise timer for all incubation steps. Avoid using the outer wells of microplates or fill them with sterile PBS to minimize evaporation.[1] | |
| High background signal in the assay | Sub-optimal assay components: Non-specific binding of reagents, high basal activity of the signaling pathway. | Optimize blocking steps and washing procedures. Titrate antibody concentrations if applicable. Use a specific inhibitor of a downstream signaling component to determine the source of the basal activity. |
| Complete loss of this compound activity | Compound degradation: Improper storage of this compound stock solutions. | Store stock solutions in small, single-use aliquots at the recommended temperature, protected from light. |
| Incorrect experimental setup: Absence of an agonist to antagonize, incorrect concentration of agonist used. | Ensure that the experiment is designed to measure the inhibition of agonist-induced activity. Perform a dose-response curve for the agonist to determine an appropriate concentration (e.g., EC80) to use in the antagonist assay. |
Experimental Protocols
General Protocol for a Cell-Based Calcium Mobilization Assay
This protocol provides a general framework for assessing the antagonist activity of this compound on the EP1 receptor by measuring changes in intracellular calcium.
-
Cell Culture: Culture cells expressing the EP1 receptor (e.g., HEK293 cells stably transfected with the human EP1 receptor) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer and then load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound and a known EP1 agonist (e.g., PGE2) in the assay buffer.
-
Antagonist Incubation: Add the different concentrations of this compound to the appropriate wells and incubate for a predetermined time to allow for receptor binding. Include vehicle-only controls.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Add the agonist to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. For antagonist experiments, normalize the data to the response of the agonist-only control. Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: A typical workflow for assessing this compound's antagonist activity.
Caption: The EP1 receptor signaling cascade inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 3. benchchem.com [benchchem.com]
- 4. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 5. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. Prostaglandin E2-EP1 and EP2 receptor signaling promotes apical junctional complex disassembly of Caco-2 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Toxicity and Cell Viability Assays
Disclaimer: Information regarding a specific compound designated "MF266-1" is not available in the public domain. The following technical support guide provides general information, troubleshooting advice, and standardized protocols for toxicity and cell viability assays that are broadly applicable to the screening of novel compounds.
Frequently Asked Questions (FAQs)
Q1: What is the first step when assessing the toxicity of a new compound?
A1: The initial step is to perform a dose-response and time-course experiment to determine the optimal concentration range and incubation time for your specific cell line. This will help in identifying the IC50 (half-maximal inhibitory concentration) and the appropriate time points for further mechanistic studies.
Q2: How do I choose the right cell viability assay for my experiment?
A2: The choice of assay depends on your experimental goals, the mechanism of action of your compound, and the available equipment.
-
Metabolic Assays (MTT, MTS, XTT): These are colorimetric assays that measure the metabolic activity of cells, which is often correlated with cell viability.[1][2][3] They are suitable for high-throughput screening.
-
Membrane Integrity Assays (Trypan Blue, Propidium Iodide): These assays distinguish between live and dead cells based on the integrity of the cell membrane.[3] They are useful for assessing cytotoxicity.
-
ATP Assays: These assays measure the level of intracellular ATP, which is an indicator of metabolically active cells.[4]
Q3: My cell viability assay results are not consistent. What could be the problem?
A3: Inconsistent results can arise from several factors:
-
Cell Seeding Density: Ensure that cells are seeded uniformly and are in the logarithmic growth phase.
-
Compound Solubility: Your compound may not be fully dissolved in the culture medium, leading to inaccurate concentrations.
-
Incubation Time: Optimize the incubation time for both the compound treatment and the assay reagent.
-
Reagent Handling: Ensure that assay reagents are stored correctly and are not expired.
Q4: Can I use multiple viability assays to confirm my results?
A4: Yes, it is highly recommended to use orthogonal assays that measure different cellular parameters to validate your findings. For example, you can complement a metabolic assay like MTT with a membrane integrity assay like Propidium Iodide staining followed by flow cytometry.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High background in colorimetric assays (MTT, MTS) | Contamination of culture medium or reagents. | Use fresh, sterile reagents and medium. Include a "medium only" background control. |
| Phenol (B47542) red in the medium can interfere with absorbance readings. | Use phenol red-free medium for the assay. | |
| Low signal or no change in signal after treatment | The compound is not toxic at the tested concentrations. | Perform a wider dose-response study with higher concentrations. |
| The incubation time is too short. | Increase the incubation time to allow for the compound to exert its effect. | |
| The cell density is too low. | Optimize the cell seeding density. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure proper mixing of the cell suspension before seeding. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile medium. | |
| Inaccurate pipetting. | Use calibrated pipettes and ensure proper pipetting technique. |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.[2][4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of your test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the quantification of dead cells by flow cytometry. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells.
-
Cell Preparation: After compound treatment, collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer and add 5 µL of PI staining solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The PI-positive population represents the dead cells.
Signaling Pathways and Workflows
Hypothetical Signaling Pathway for Compound-Induced Apoptosis
This diagram illustrates a potential mechanism by which a compound could induce apoptosis through the activation of a generic signaling cascade.
References
Technical Support Center: Optimizing NCE Dosage in Preclinical Research
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on adjusting the dosage of novel chemical entities (NCEs), using the hypothetical compound MF266-1 as an illustrative example, to mitigate side effects in animal models. Given the limited publicly available data on this compound, this guide emphasizes general principles and established methodologies for preclinical dose-finding and toxicity assessment.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected side effects (e.g., sedation, weight loss) in our animal models with this compound. What is the first step to address this?
A1: The first step is to conduct a dose-range finding (DRF) study.[1][2][3] This will help establish the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable adverse effects, and the No-Observed-Adverse-Effect Level (NOAEL).[4] It is crucial to systematically evaluate a range of doses to understand the dose-response relationship for both efficacy and toxicity.[1]
Q2: How do we design an effective dose-range finding (DRF) study for a novel compound like this compound?
A2: A well-designed DRF study should include a control group and at least three to five dose levels.[5] The initial doses can be estimated based on in vitro data or information from similar compounds. For instance, studies on other selective EP1 antagonists have used doses ranging from 5-20 µg/kg (intraperitoneal) in mice to oral administration in rats.[6][7] However, these should only be considered as preliminary guidance. The study should include comprehensive clinical observations, body weight and food consumption measurements, and, if possible, hematology and clinical chemistry at the end of the study.[3]
Q3: What are the key parameters to monitor during a preclinical toxicology study?
A3: Key parameters include:
-
Clinical Observations: Changes in behavior, posture, activity levels, and physical appearance.
-
Body Weight and Food/Water Consumption: Significant changes can indicate toxicity.[3]
-
Hematology and Clinical Chemistry: To assess effects on blood cells and organ function.
-
Gross Pathology and Histopathology: To identify target organs of toxicity.[8]
-
Pharmacokinetics (PK): To correlate drug exposure with observed toxicities.[9]
Q4: Can we adjust the formulation of this compound to reduce local irritation or improve tolerability?
A4: Yes, formulation adjustments can significantly impact tolerability. If you are observing issues like precipitation at the injection site or poor solubility, consider using a different vehicle or co-solvent system.[4][10] For hydrophobic compounds, vehicles containing DMSO, PEG300, and Tween 80 are often used.[4] However, it is critical to ensure the vehicle itself does not cause adverse effects by including a vehicle-only control group in your studies.
Troubleshooting Guides
Issue: High Incidence of Mortality at a Presumed Therapeutic Dose
Possible Cause:
-
The presumed therapeutic dose is above the MTD.
-
Rapid absorption and high peak concentration (Cmax) are causing acute toxicity.
-
The chosen animal strain is particularly sensitive to the compound.
Troubleshooting Steps:
-
Halt the experiment at the high dose level.
-
Initiate a dose de-escalation study to identify the MTD.[11]
-
Analyze pharmacokinetic data. If Cmax is the issue, consider a different route of administration (e.g., subcutaneous or oral instead of intravenous) or a formulation that provides slower release.
-
Review the literature for the sensitivity of the specific animal strain to similar compounds.
Issue: Observed Side Effects are Masking the Therapeutic Endpoint
Possible Cause:
-
The side effect and therapeutic effect are mediated by the same mechanism but at different dose thresholds.
-
Off-target effects of the compound.
Troubleshooting Steps:
-
Conduct a dose-response study for both the therapeutic effect and the side effect to determine if there is a therapeutic window.
-
Consider a different animal model where the side effect may be less pronounced.
-
If the side effect is related to the mechanism of action, explore a lower dose in combination with another agent that may potentiate the therapeutic effect.
Data Presentation
Table 1: Example Dose-Range Finding Study Design for this compound in Mice
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals (Male/Female) | Key Monitoring Parameters |
| 1 | Vehicle Control | 0 | As per test article | 5/5 | Clinical signs, body weight, food/water intake |
| 2 | This compound | Low Dose | As per test article | 5/5 | Clinical signs, body weight, food/water intake |
| 3 | This compound | Mid Dose | As per test article | 5/5 | Clinical signs, body weight, food/water intake |
| 4 | This compound | High Dose | As per test article | 5/5 | Clinical signs, body weight, food/water intake |
Table 2: Interpreting Potential Outcomes of a Dose-Range Finding Study
| Outcome at a Given Dose | Interpretation | Next Steps |
| No adverse effects, no efficacy | Dose is below the therapeutic window. | Escalate the dose in the next study. |
| No adverse effects, desired efficacy | Dose is within the therapeutic window. | This could be your optimal dose. Confirm with repeat studies. |
| Minor, reversible adverse effects, desired efficacy | Dose may be at the upper end of the therapeutic window. | Consider this the MTD. Evaluate if the side effects are acceptable. |
| Severe adverse effects | Dose is above the MTD. | Reduce the dose in subsequent experiments. |
Experimental Protocols
Protocol: Dose-Range Finding Study for an Orally Administered NCE
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats). Acclimatize animals for at least 5 days.
-
Group Allocation: Randomly assign animals to a vehicle control group and at least three dose groups (low, medium, high). A typical group size is 5 males and 5 females.
-
Dose Preparation: Prepare the NCE in a suitable vehicle. Ensure homogeneity and stability of the formulation.
-
Administration: Administer the NCE or vehicle orally once daily for 7 days.
-
Observations:
-
Record clinical signs twice daily.
-
Measure body weight daily.
-
Measure food consumption daily.
-
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry. Perform a gross necropsy on all animals.
-
Data Analysis: Analyze the data to identify the NOAEL and MTD.
Mandatory Visualizations
Caption: Workflow for preclinical development of a novel compound.
Caption: Decision tree for troubleshooting in vivo side effects.
Caption: Simplified signaling pathway for an EP1 receptor antagonist.
References
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. criver.com [criver.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. fda.gov [fda.gov]
- 6. The neuroprotective effect of prostaglandin E2 EP1 receptor inhibition has a wide therapeutic window, is sustained in time and is not sexually dimorphic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. noblelifesci.com [noblelifesci.com]
- 9. Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. altasciences.com [altasciences.com]
Best practices for long-term storage of MF266-1
Technical Support Center: Molecule F-2661
Disclaimer: The identifier "MF266-1" does not correspond to a known chemical compound in publicly available databases. The following information is provided for a hypothetical small molecule, designated "Molecule F-2661," and is intended as a general guide for best practices in the long-term storage of research compounds. Researchers should always consult compound-specific literature and safety data sheets (SDS) when available.
This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of Molecule F-2661 during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solid-state storage condition for Molecule F-2661?
A1: For long-term stability, Molecule F-2661 powder should be stored at -20°C or colder, in a tightly sealed container, and protected from light. Desiccants are highly recommended to prevent degradation from moisture.
Q2: How should I prepare stock solutions of Molecule F-2661 for long-term storage?
A2: It is crucial to use an appropriate solvent and store the stock solution at a low temperature to maintain the compound's integrity. For Molecule F-2661, we recommend using anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should then be aliquoted into single-use volumes and stored at -80°C. Avoid repeated freeze-thaw cycles.
Q3: Can I store Molecule F-2661 in an aqueous buffer?
A3: Storing small molecules in aqueous buffers for extended periods is generally not recommended due to the risk of hydrolysis. If your experiment requires a working solution in an aqueous buffer, it should be prepared fresh from a DMSO stock solution on the day of use. Any remaining buffered solution should be discarded and not stored for more than 24 hours, even at 4°C, unless stability in that specific buffer has been validated.
Q4: My Molecule F-2661 solution appears to have precipitated after thawing. What should I do?
A4: Precipitation can occur if the compound's solubility limit is exceeded at a lower temperature. First, try to redissolve the compound by gently warming the vial to 37°C for a few minutes and vortexing. If the precipitate does not dissolve, the solution may be supersaturated, and you may need to prepare a fresh, lower-concentration stock.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Loss of biological activity in an assay | Compound degradation due to improper storage (e.g., moisture, light exposure, temperature fluctuations). | Confirm storage conditions. Perform a quality control check, such as HPLC or LC-MS, to assess the purity of the compound. Prepare fresh dilutions from a new aliquot of the stock solution. |
| Inconsistent experimental results | Repeated freeze-thaw cycles of the stock solution leading to degradation or concentration changes due to solvent evaporation. | Always aliquot stock solutions into single-use volumes. Use a fresh aliquot for each experiment. |
| Color change of the compound powder | Oxidation or degradation of the solid compound. | Discard the powder if a significant color change is observed. Ensure future batches are stored under an inert gas (e.g., argon or nitrogen) if the compound is known to be air-sensitive. |
| Precipitate in stock solution upon thawing | The compound has low solubility in the chosen solvent at low temperatures. | Gently warm the solution to 37°C and vortex to redissolve. If this fails, consider preparing a new stock at a lower concentration. |
Experimental Protocols
Protocol: Preparation of Aliquots for Long-Term Storage
-
Preparation: Allow the vial of solid Molecule F-2661 and the anhydrous DMSO to equilibrate to room temperature in a desiccator.
-
Weighing: In a controlled environment with low humidity, weigh out the desired amount of Molecule F-2661 powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Vortex thoroughly until the solid is completely dissolved.
-
Aliquoting: Dispense small, single-use volumes (e.g., 10-20 µL) into low-retention microcentrifuge tubes.
-
Sealing and Labeling: Securely cap each aliquot. Label each tube clearly with the compound name, concentration, date, and aliquot number.
-
Storage: Place the labeled aliquots in a freezer box and store them at -80°C.
Visual Guides
Caption: Workflow for preparing single-use aliquots.
Caption: Troubleshooting precipitate in stock solutions.
Technical Support Center: Managing Autofluorescence in Imaging Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with autofluorescence in imaging experiments, with a focus on managing strong, uncharacterized background signals.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in imaging experiments?
A: Autofluorescence is the natural emission of light by biological structures or other materials when they are excited by light, which is not due to the application of any fluorescent marker.[1] This phenomenon can be problematic as it can obscure the signal from the specific fluorescent probes being used, making it difficult to distinguish the target signal from the background noise.[1][2] This can lead to inaccurate data and misinterpretation of results, especially when detecting low-abundance targets.[1]
Q2: We are observing significant background fluorescence in our samples, which we have internally designated as the "MF266-1" signal. What are the likely sources of this type of autofluorescence?
A: While "this compound" is not a standard scientific term for a source of autofluorescence, strong background signals in imaging experiments typically originate from several common sources:
-
Endogenous Cellular Components: Molecules like NADH, flavins, collagen, and elastin (B1584352) are naturally fluorescent.[1][3] Additionally, lipofuscin, a granular pigment that accumulates in aging cells, is a well-known source of broad-spectrum autofluorescence.[2][3]
-
Fixation Methods: Aldehyde fixatives such as formalin and glutaraldehyde (B144438) can react with amines in tissues to create fluorescent products.[1][2]
-
Extracellular Matrix Proteins: Collagen and elastin, major components of the extracellular matrix, exhibit strong autofluorescence, typically in the blue-green region of the spectrum.[3]
-
Red Blood Cells: Heme groups within red blood cells can also contribute to background fluorescence.[1]
-
Culture Media Components: Some components in cell culture media, like phenol (B47542) red and riboflavin, are fluorescent.[1]
To identify the source of your "this compound" signal, it is recommended to image an unstained control sample to characterize the emission spectrum of the background fluorescence.
Q3: How can I reduce the impact of the "this compound" autofluorescence on my experimental results?
A: There are several strategies to mitigate autofluorescence:
-
Spectral Separation: Choose fluorophores that have excitation and emission spectra distinct from the autofluorescence signal.[1] Red and far-red fluorophores are often used to avoid the common blue-green autofluorescence.[1][2]
-
Chemical Quenching: Various reagents can be used to reduce autofluorescence. For example, Sudan Black B is effective against lipofuscin-related autofluorescence, while sodium borohydride (B1222165) can reduce aldehyde-induced fluorescence.[2][3]
-
Photobleaching: Intentionally exposing the sample to the excitation light before imaging can sometimes "burn out" the autofluorescence.
-
Proper Sample Preparation: Perfusing tissues with PBS before fixation can help remove red blood cells.[2] Optimizing the fixation protocol, such as using a lower concentration of paraformaldehyde or switching to an organic solvent like methanol, can also be beneficial.[1]
-
Image Analysis Techniques: If the autofluorescence cannot be eliminated, it can sometimes be computationally subtracted from the final image if its spectral properties are known.[4]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence in the green channel, obscuring the signal from a GFP-tagged protein. | The "this compound" signal may be endogenous autofluorescence from cellular components like flavins or collagen, which often emit in the green spectrum. | 1. Image an unstained control sample to confirm the source and spectral properties of the autofluorescence.2. Switch to a red-shifted fluorophore: If possible, use a red or far-red fluorescent protein (e.g., mCherry, iRFP) or antibody conjugate to spectrally separate the signal from the background.3. Use a chemical quencher: Treat the sample with a broad-spectrum quenching agent. Refer to the Data Hub for quencher options. |
| Punctate, bright spots of autofluorescence across multiple channels. | This pattern is characteristic of lipofuscin, an age-related pigment. | 1. Treat with Sudan Black B: This is a common and effective method for quenching lipofuscin autofluorescence.[2][3]2. Use a commercial lipofuscin quencher: Products like TrueBlack® are specifically designed for this purpose.[3] |
| Diffuse autofluorescence after formaldehyde (B43269) fixation. | Aldehyde fixatives can induce fluorescence by reacting with cellular amines.[2] | 1. Treat with Sodium Borohydride: This can reduce the Schiff bases formed during fixation.[1][2]2. Modify the fixation protocol: Reduce the fixation time or the concentration of formaldehyde. Alternatively, consider using an alcohol-based fixative like cold methanol.[1] |
| Autofluorescence is still present after attempting chemical quenching. | The chosen quenching agent may not be effective for the specific source of autofluorescence, or the protocol may need optimization. | 1. Try a different quenching agent: Refer to the Data Hub for alternatives.2. Optimize the quenching protocol: Adjust the concentration of the quenching agent and the incubation time.3. Combine methods: For example, use a chemical quencher in combination with selecting a far-red fluorophore. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is designed to reduce autofluorescence caused by fixation with aldehydes like formaldehyde or glutaraldehyde.
Materials:
-
Phosphate-buffered saline (PBS)
-
Sodium borohydride (NaBH₄)
-
Fixed samples (cells or tissue sections)
Procedure:
-
Prepare the Sodium Borohydride Solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in PBS. For example, dissolve 10 mg of NaBH₄ in 10 mL of PBS. Caution: Sodium borohydride is a hazardous substance. Handle with appropriate personal protective equipment.
-
Wash the Sample: After the fixation and permeabilization steps, wash the samples three times with PBS for 5 minutes each.
-
Incubate with Sodium Borohydride: Immerse the samples in the freshly prepared sodium borohydride solution. Incubate for 15-30 minutes at room temperature.
-
Wash the Sample: Wash the samples thoroughly three times with PBS for 5 minutes each to remove any residual sodium borohydride.
-
Proceed with Staining: Continue with your standard immunofluorescence or other staining protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
This protocol is effective for reducing autofluorescence from lipofuscin granules.
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
Phosphate-buffered saline (PBS)
-
Stained samples (cells or tissue sections)
Procedure:
-
Prepare the Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. For example, add 10 mg of Sudan Black B to 10 mL of 70% ethanol. Mix well and let it sit for at least an hour, then filter the solution to remove any undissolved particles.
-
Complete Primary and Secondary Staining: Perform your entire staining protocol, including antibody incubations and washes.
-
Incubate with Sudan Black B: After the final washes of your staining protocol, incubate the samples with the 0.1% Sudan Black B solution for 5-10 minutes at room temperature.
-
Wash the Sample: Briefly wash the samples with PBS to remove excess Sudan Black B.
-
Mount and Image: Mount the coverslip and proceed with imaging. Note that Sudan Black B can sometimes introduce a faint, uniform background, so it is important to have a control sample treated with Sudan Black B but without your fluorescent probe.
Data Hub
Table 1: Comparison of Common Autofluorescence Quenching Agents
| Quenching Agent | Target Autofluorescence Source | Typical Concentration | Advantages | Disadvantages |
| Sodium Borohydride | Aldehyde-induced | 0.1% in PBS | Effective for reducing fixation-induced background.[1][2] | Can sometimes damage tissue or affect antigenicity. |
| Sudan Black B | Lipofuscin | 0.1% in 70% Ethanol | Highly effective for quenching lipofuscin.[2][3] | Can introduce its own background in the far-red channel.[2] |
| Ammonium Chloride | Aldehyde-induced | 50 mM in PBS | Mild treatment, less likely to damage tissue. | May be less effective than sodium borohydride. |
| Trypan Blue | General | 0.05% in PBS | Can quench a broad spectrum of autofluorescence. | Can also quench the signal from some fluorophores. |
| TrueVIEW™ | Multiple sources (non-lipofuscin) | Per manufacturer's instructions | Commercial kit, optimized for ease of use.[3] | May not be effective for all tissue types. |
| TrueBlack™ | Lipofuscin | Per manufacturer's instructions | Specifically designed for lipofuscin quenching.[3][5] | May slightly quench some fluorophores.[5] |
Visualizations
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. Autofluorescence Quenching | Visikol [visikol.com]
- 4. Elimination of autofluorescence in immunofluorescence microscopy with digital image processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
Validation & Comparative
Validating the Specificity of MF266-1 for the EP1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the EP1 receptor antagonist MF266-1 with other commercially available alternatives. The information presented herein is designed to assist researchers in making informed decisions when selecting a pharmacological tool for studying the EP1 receptor. The guide summarizes key experimental data on the binding affinity and functional activity of these compounds and provides detailed methodologies for the validation of antagonist specificity.
The EP1 Receptor Signaling Pathway
The prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathophysiological processes, including inflammation, pain, and cancer.[1][2] Upon binding its endogenous ligand PGE2, the EP1 receptor couples to the Gq alpha subunit of the heterotrimeric G protein.[2] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration triggers a cascade of downstream cellular responses.
References
Comparative analysis of MF266-1 and other EP1 antagonists
I'm sorry, but I was unable to find any search results for the provided query.## Comparative Analysis of MF266-1 and Other EP1 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1) antagonist this compound against other notable EP1 antagonists. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in drug discovery and development.
Introduction to EP1 Receptor Antagonism
The EP1 receptor, a G-protein coupled receptor, is a key player in mediating the diverse physiological and pathological effects of PGE2. Its activation is implicated in a range of conditions including pain, inflammation, and cancer. Consequently, the development of selective EP1 receptor antagonists has emerged as a promising therapeutic strategy. This guide focuses on a comparative evaluation of this compound and other prominent EP1 antagonists such as ONO-8711, SC-19220, SC-51322, and GSK269984A, providing a framework for assessing their potential in various therapeutic areas.
EP1 Receptor Signaling Pathway
Upon binding of its ligand, PGE2, the EP1 receptor primarily couples to the Gq alpha subunit of its associated G-protein. This initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration activates various downstream effector proteins, such as protein kinase C (PKC), leading to a cellular response.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other selected EP1 antagonists. Direct head-to-head comparative studies are limited in the public domain; therefore, data has been compiled from various sources. It is important to consider the different experimental conditions under which these values were obtained when making comparisons.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Target | Assay Type | Value | Species | Reference |
| This compound | EP1 | Radioligand Binding (Ki) | 3.8 nM | Not Specified | [1] |
| ONO-8711 | EP1 | Radioligand Binding (Ki) | 0.6 nM | Human | [2] |
| EP1 | Radioligand Binding (Ki) | 1.7 nM | Mouse | [2] | |
| EP1 | Functional Assay (IC50) | 0.05 µM | Human | [2] | |
| EP1 | Functional Assay (IC50) | 0.21 µM | Mouse | [2] | |
| EP1 | Functional Assay (IC50) | 0.22 µM | Rat | [2] | |
| SC-51322 | EP1 | Functional Assay (pA2) | 8.1 | Not Specified | |
| EP1 | Radioligand Binding (Ki) | 13.8 nM | Not Specified | ||
| GSK269984A | EP1 | Functional Assay | Nanomolar activity | Human | |
| SC-19220 | EP1 | Not Specified | Not Specified | Not Specified |
Note: Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) values are measures of antagonist potency, with lower values indicating higher potency. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist; a higher pA2 value indicates higher antagonist potency.
Table 2: Selectivity Profile
| Compound | Primary Target | Secondary Target(s) | Selectivity Notes | Reference |
| This compound | EP1 | Thromboxane A2 receptor (TP) | Moderate selectivity for TP. | [1] |
| ONO-8711 | EP1 | - | Selective for EP1. | [2] |
| SC-51322 | EP1 | - | Selective for EP1. | |
| GSK269984A | EP1 | Thromboxane A2 (TP) receptor | 100–10,000 fold selectivity for EP1 over other key prostaglandin targets, but poor selectivity over the TP receptor. | |
| SC-19220 | EP1 | Other prostanoid receptors | Blocks other prostanoids to varying extents. |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Disease Model | Key Findings | Reference |
| ONO-8711 | Rat | Postoperative Pain | Dose-dependently reduced mechanical hyperalgesia. | [3] |
| Rat | Neuropathic Pain (CCI) | Significantly reduced hyperalgesia and allodynia. | [4] | |
| Rat | Colon Carcinogenesis | Suppressed development of azoxymethane-induced aberrant crypt foci. | [5] | |
| Rat | Breast Cancer | Decreased PhIP-induced breast cancer incidence and multiplicity. | [2] | |
| GSK269984A | Rat | Inflammatory Pain (CFA) | Dose-dependent reversal of hypersensitivity (ED50 2.6 mg/kg, orally). | [6] |
| Rat | Chronic Inflammatory Joint Pain | Full reversal of hypersensitivity at 10 mg/kg. | [6] | |
| SC-19220 | Mouse | Renal Fibrosis (UUO) | Ameliorated UUO-induced fibrosis. |
Note: CFA = Complete Freund's Adjuvant; CCI = Chronic Constriction Injury; PhIP = 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine; UUO = Unilateral Ureteral Obstruction.
Table 4: Pharmacokinetic Properties
| Compound | Species | Administration | Key Parameters | Reference |
| GSK269984A | Human | IV Microdose (100 µg) | CL: 9.8 L/h, Vss: 62.8 L, t1/2: 8.2 h | [6][7] |
| Human | Oral Microdose (100 µg) | Cmax: 1.8 ng/mL, AUC(0,∞): 9.8 ng·h/mL, Bioavailability: ~95% | [6][7] | |
| Novel dual EP1/EP3 antagonist | Mouse | Subcutaneous (5 mg/kg) | Cmax: 504 nM, Tmax: 2 h, AUC: 7508 nM*h | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used in the evaluation of EP1 antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the EP1 receptor in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled EP1 ligand (e.g., [³H]-PGE₂) and a range of concentrations of the unlabeled antagonist being tested. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).
-
Separation: After incubation to equilibrium, separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Model of Inflammatory Pain (CFA-Induced Hyperalgesia)
This model is used to assess the analgesic efficacy of a compound in a model of persistent inflammatory pain.
Procedure:
-
Induction of Inflammation: Inject a small volume of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw of the experimental animals (e.g., rats). This will induce a localized and persistent inflammation.[9]
-
Drug Administration: At a predetermined time after CFA injection (e.g., 24 hours), administer the test compound or vehicle via the desired route (e.g., oral, intraperitoneal).
-
Behavioral Testing: Assess the animal's pain sensitivity at various time points after drug administration.
-
Mechanical Allodynia: Use calibrated von Frey filaments to apply increasing pressure to the inflamed paw and determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Use a plantar test apparatus to apply a radiant heat source to the inflamed paw and measure the latency to paw withdrawal.
-
-
Data Analysis: Compare the paw withdrawal thresholds or latencies between the drug-treated and vehicle-treated groups to determine the analgesic effect of the compound.
Conclusion
This guide provides a comparative overview of this compound and other EP1 antagonists based on currently available data. While this compound shows high potency in vitro, a comprehensive understanding of its in vivo efficacy and pharmacokinetic profile in direct comparison to other established EP1 antagonists is still emerging. The provided data tables and experimental protocols offer a valuable resource for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these compounds. As research in this area progresses, a more complete and directly comparative dataset will be crucial for advancing the most promising EP1 antagonists into clinical development.
References
- 1. chondrex.com [chondrex.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The effects of peripheral administration of a novel selective antagonist for prostaglandin E receptor subtype EP(1), ONO-8711, in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of azoxymethane‐induced colon cancer development in rats by a prostaglandin E receptor EP1‐selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an in vivo active, dual EP1 and EP3 selective antagonist based on a novel acyl sulfonamide bioisostere - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
A Preclinical Comparative Guide: MF266-1 versus ONO-8711 in Cancer and Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data for two selective antagonists of the E Prostanoid Receptor 1 (EP1), MF266-1 and ONO-8711. The EP1 receptor, activated by prostaglandin (B15479496) E2 (PGE2), is implicated in the pathophysiology of various cancers and inflammatory conditions, making it a compelling target for therapeutic intervention. While both compounds are potent EP1 antagonists, the extent of publicly available preclinical data differs significantly. This guide summarizes the existing information to aid researchers in their evaluation of these molecules.
Summary of Quantitative Data
The following tables provide a structured summary of the available quantitative data for this compound and ONO-8711. A notable disparity exists in the volume of published preclinical efficacy data, with extensive information available for ONO-8711 and limited data for this compound.
Table 1: Receptor Binding Affinity and Potency
| Compound | Target | Parameter | Value | Species | Reference |
| This compound | EP1 | Ki | 3.8 nM | Not Specified | |
| ONO-8711 | EP1 | Ki | 0.6 nM | Human | [1] |
| Ki | 1.7 nM | Mouse | [1] | ||
| EP1 | IC50 | 0.05 µM | Human | [1] | |
| IC50 | 0.21 µM | Mouse | [1] | ||
| IC50 | 0.22 µM | Rat | [1] |
Table 2: Preclinical Efficacy of ONO-8711 in Cancer Models
| Cancer Model | Animal Model | Treatment | Key Findings | Reference |
| Colon Cancer | Azoxymethane (AOM)-induced aberrant crypt foci (ACF) in F344 rats | 800 ppm ONO-8711 in diet for 5 weeks | 31% reduction in total ACF; 66% reduction in BrdU labeling index. | [2] |
| AOM-induced colon cancer in F344 rats | 400 or 800 ppm ONO-8711 in diet for 32 weeks | Dose-dependent reduction in colon adenocarcinoma incidence (97% to 76%) and multiplicity (3.31 to 2.06). 800 ppm reduced tumor volume by 51%. | [3] | |
| Breast Cancer | 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)-induced breast cancer in Sprague-Dawley rats | 400 or 800 ppm ONO-8711 in diet for 20 weeks | 800 ppm significantly decreased cancer incidence (79% to 56%), multiplicity (2.5 to 1.2), and volume (1.4 cm³ to 0.7 cm³). Increased apoptosis by 158%. | [1][4] |
| Oral Cancer | 4-nitroquinoline 1-oxide (4-NQO)-induced tongue carcinogenesis in Fischer 344 rats | 400 or 800 ppm ONO-8711 in diet for 23 weeks | Reduced incidence of tongue squamous cell carcinoma from 64% to 29% (at both doses). Reduced multiplicity of tongue cancer. |
Note: No publicly available preclinical efficacy data in cancer models for this compound was identified during the literature search.
Table 3: Preclinical Efficacy of ONO-8711 in Inflammation and Pain Models
| Inflammation/Pain Model | Animal Model | Treatment | Key Findings | Reference |
| Postoperative Pain | Incision-induced mechanical hyperalgesia in rats | 2, 10, or 50 µg ONO-8711 (subcutaneous, into hind paw) | Dose- and time-dependent increase in withdrawal thresholds to punctate and non-punctate mechanical stimulation. | [5] |
| Neuropathic Pain | Chronic constriction injury (CCI) of the sciatic nerve in rats | Oral administration from day 8 to 14 | Significantly reduced hyperalgesia and allodynia. | [6] |
Note: No publicly available preclinical efficacy data in inflammation or pain models for this compound was identified during the literature search.
Signaling Pathways and Experimental Workflows
EP1 Receptor Signaling Pathway
Both this compound and ONO-8711 act as antagonists at the EP1 receptor, a Gq protein-coupled receptor. Upon binding of its endogenous ligand, PGE2, the EP1 receptor activates a signaling cascade that leads to an increase in intracellular calcium levels. This, in turn, can influence various cellular processes, including proliferation, migration, and inflammation. By blocking this initial step, EP1 antagonists can inhibit these downstream effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Evaluation of a selective prostaglandin E receptor EP1 antagonist for potential properties in colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of azoxymethane‐induced colon cancer development in rats by a prostaglandin E receptor EP1‐selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemopreventive effects of ONO-8711, a selective prostaglandin E receptor EP(1) antagonist, on breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of peripheral administration of a novel selective antagonist for prostaglandin E receptor subtype EP(1), ONO-8711, in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of MF266-1 as an EP1 Antagonist in a New Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the mechanism of action of MF266-1, a selective antagonist of the E prostanoid receptor 1 (EP1), in a novel experimental model. It offers a comparative analysis with other known EP1 antagonists and details the necessary experimental protocols to elucidate its pharmacological profile.
Introduction to this compound and the EP1 Receptor
This compound is identified as a selective antagonist for the EP1 receptor, a G protein-coupled receptor (GPCR) that plays a significant role in various physiological and pathological processes, including inflammation, pain, and hypertension. The EP1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon activation by its endogenous ligand, prostaglandin (B15479496) E2 (PGE2), the EP1 receptor initiates a signaling cascade that results in an increase in intracellular calcium concentration. By blocking this interaction, EP1 antagonists like this compound can mitigate these downstream effects, making them promising therapeutic candidates.
Comparative Analysis of EP1 Receptor Antagonists
A crucial step in characterizing a new compound is to compare its performance against existing alternatives. The following table summarizes the potency of this compound and other known EP1 antagonists.
| Compound | Target Receptor | Potency (Ki/IC50) | Key Characteristics |
| This compound | EP1 | Not available | Selective EP1 antagonist. |
| SC-19220 | EP1 | IC50 = 6.7 µM | Competitive antagonist, displaces radiolabeled PGE2 from the human EP1 receptor.[1] |
| ONO-8713 | EP1 | Not available | A selective EP1 receptor antagonist.[2][3] |
| SC-51322 | EP1 | Ki = 13.8 nM | Potent and selective EP1 antagonist with analgesic properties.[4][5] |
Experimental Workflow for Mechanism of Action Confirmation
Confirming the mechanism of action of this compound in a new model requires a systematic approach, starting from target engagement to functional cellular responses.
References
- 1. Prostaglandin E receptor EP1 forms a complex with dopamine D1 receptor and directs D1-induced cAMP production to adenylyl cyclase 7 through mobilizing G(βγ) subunits in human embryonic kidney 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of a prostaglandin E receptor subtype EP(1) selective antagonist, ONO-8713, on development of azoxymethane-induced aberrant crypt foci in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SC 51322 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 5. Oral administration of E-type prostanoid (EP) 1 receptor antagonist suppresses carcinogenesis and development of prostate cancer via upregulation of apoptosis in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy and Reproducibility of the EP1 Antagonist MF266-1
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the selective E prostanoid receptor 1 (EP1) antagonist, MF266-1. We present available experimental data to facilitate an objective assessment of its performance against other known EP1 antagonists and offer detailed experimental protocols to support the reproducibility of these findings.
Introduction to this compound
This compound is a selective antagonist of the E prostanoid receptor 1 (EP1), a G-protein coupled receptor involved in various physiological and pathological processes, including inflammation, pain, and carcinogenesis. Prostaglandin (B15479496) E2 (PGE2) is the primary endogenous ligand for the EP receptors. The EP1 receptor subtype, upon activation by PGE2, couples to Gq proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[1][2] By blocking this signaling cascade, EP1 antagonists like this compound hold therapeutic potential for a range of conditions. This compound has a reported inhibitory constant (Ki) of 3.8 nM for the EP1 receptor.
Comparative Analysis of EP1 Antagonists
To provide a comprehensive overview of the experimental landscape for EP1 antagonists, the following table summarizes key in vitro and in vivo data for this compound and other well-characterized compounds targeting the EP1 receptor.
| Compound | Target | Assay Type | Key Findings | Reference |
| This compound | EP1 | Radioligand Binding Assay | Ki = 3.8 nM | Commercial Vendor |
| ONO-8711 | EP1 | In vivo (Rat Model of Postoperative Pain) | Dose-dependent reduction in mechanical hyperalgesia. | [3] |
| ONO-8711 | EP1 | In vivo (Rat Neuropathic Pain Model) | Significant reduction of hyperalgesia and allodynia. | [3] |
| ONO-8711 | EP1 | In vivo (Rat Colon Carcinogenesis Model) | Suppression of intestinal polyp formation. | [4] |
| SC-19220 | EP1 | In vivo (Rat Fever Model) | Suppression of IL-1β-induced fever. | [5] |
| SC-19220 | EP1 | In vivo (Mouse Renal Fibrosis Model) | Attenuation of unilateral ureteral obstruction-induced fibrosis. | [6][7] |
| GSK269984A | EP1 | Human Microdose Study | Well-tolerated with favorable pharmacokinetic profile. | [8] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the experimental approaches to verify its activity, the following diagrams illustrate the EP1 signaling pathway and a typical experimental workflow for assessing receptor binding.
Caption: EP1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
To ensure the reproducibility of experimental results, detailed methodologies for key experiments are crucial. Below are protocols for a radioligand binding assay to determine the affinity of a compound for the EP1 receptor and an in vivo model for assessing anti-inflammatory efficacy.
Radioligand Binding Assay for EP1 Receptor
Objective: To determine the inhibitory constant (Ki) of this compound for the human EP1 receptor.
Materials:
-
HEK293 cells stably expressing the human EP1 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand: [³H]-PGE2.
-
Unlabeled competitor: this compound.
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-EP1 cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge to pellet the membranes and resuspend in fresh buffer.
-
Determine protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of [³H]-PGE2 (at or below its Kd) with cell membranes and increasing concentrations of this compound.
-
Include wells with excess unlabeled PGE2 to determine non-specific binding and wells with only [³H]-PGE2 and membranes for total binding.
-
Incubate to reach equilibrium.
-
-
Filtration and Measurement:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-PGE2 binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Model of Inflammatory Pain (Adapted from Brennan et al.)
Objective: To evaluate the efficacy of this compound in reducing inflammatory pain in a rodent model.
Materials:
-
Male Sprague-Dawley rats.
-
Anesthetic (e.g., isoflurane).
-
Surgical instruments.
-
This compound dissolved in an appropriate vehicle.
-
Vehicle control.
-
Von Frey filaments for assessing mechanical allodynia.
Procedure:
-
Surgical Incision:
-
Anesthetize the rats.
-
Make a plantar incision in one hind paw.
-
-
Drug Administration:
-
Administer this compound or vehicle at predetermined time points post-surgery (e.g., subcutaneously or orally).
-
-
Behavioral Testing:
-
At various time points after drug administration, assess mechanical withdrawal thresholds using von Frey filaments applied to the area near the incision.
-
An increase in the paw withdrawal threshold in the this compound treated group compared to the vehicle group indicates an analgesic effect.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds between the this compound and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in the threshold indicates efficacy.
-
Conclusion
This compound is a potent and selective EP1 receptor antagonist with potential therapeutic applications in inflammatory conditions. The provided comparative data and detailed experimental protocols are intended to serve as a valuable resource for researchers investigating the reproducibility and efficacy of this compound and other EP1 antagonists. Further published studies with comprehensive in vitro and in vivo characterization of this compound are needed to fully establish its preclinical profile and support its progression in drug development.
References
- 1. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined effects of prostaglandin E receptor subtype EP1 and subtype EP4 antagonists on intestinal tumorigenesis in adenomatous polyposis coli gene knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PGE2 receptor subtype EP1 antagonist may inhibit central interleukin-1beta-induced fever in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP1 receptor antagonism mitigates early and late stage renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alspi.com [alspi.com]
- 8. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of EP1 Receptor Antagonist Effects Across Diverse Cell Lines
A Guide for Researchers in Drug Discovery and Development
In the landscape of targeted therapeutics, the E Prostanoid Receptor 1 (EP1), a subtype of the prostaglandin (B15479496) E2 (PGE2) receptor, has emerged as a significant target in various pathological conditions, including cancer and inflammation. This guide provides a comparative overview of the effects of EP1 receptor antagonists in different cell lines, supported by experimental data and detailed protocols. While initial inquiries into the specific compound MF266-1 yielded limited publicly available data, this analysis focuses on other well-characterized EP1 antagonists to offer valuable insights for cross-validation studies.
Quantitative Comparison of EP1 Antagonist Activity
The following table summarizes the inhibitory effects of various EP1 receptor antagonists on different cell lines, providing a basis for comparing their potency and selectivity.
| Compound | Cell Line | Assay Type | Endpoint Measured | Result (IC50/Inhibition %) |
| ONO-8711 | MDCK cells | Growth Assay | Cell Proliferation | Stimulated growth (prevented by Akt inhibitor MK2206)[1] |
| Human Endothelial Cells (HUVECs) | PPRE Activity Assay | PGE2-induced PPRE activity | Inhibited in a dose-dependent manner (at 100 nM)[2] | |
| SC51322 | Human Keratinocytes | Differentiation Assay | Corneocyte Formation | 43% inhibition[3] |
| Human Keratinocytes | Protein Expression | Cytokeratin K10 and Transglutaminase | Inhibition of induction[3][4] | |
| AH6809 | Human Keratinocytes | Differentiation Assay | Corneocyte Formation | 67% inhibition[3] |
| SC-19220 | Madin-Darby Canine Kidney (MDCK) cells | Protein Expression | TGF-β-induced Fibronectin | Reduced expression[5][6] |
| Primary Human Renal Fibroblasts (HRFs) | Protein Expression | TGF-β-induced Fibronectin | Reduced expression[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the effects of EP1 receptor antagonists.
Cell Proliferation (Growth) Assay
-
Cell Seeding: Plate cells (e.g., MDCK) in a 96-well plate at a density of 5,000 - 10,000 cells/cm².
-
Treatment: After 24 hours, replace the medium with fresh medium containing the EP1 antagonist at various concentrations. Include a vehicle control. For some experiments, co-treatment with an agonist (e.g., PGE2) or other inhibitors (e.g., Akt inhibitor) may be necessary.
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours) at 37°C and 5% CO₂.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay or a luminescent cell viability assay (e.g., CellTiter-Glo).
-
Data Analysis: Normalize the results to the vehicle control and calculate IC50 values or percentage inhibition.
Keratinocyte Differentiation Assay
-
Cell Culture: Grow primary human keratinocytes in appropriate media (e.g., K-SFM with low calcium).
-
Induction of Differentiation: Induce differentiation by increasing the calcium concentration in the medium (e.g., to 1.2 mM) or by allowing cells to reach high confluency.
-
Antagonist Treatment: Treat the cells with the EP1 antagonist or vehicle control starting from a pre-confluent stage and continuing throughout the differentiation period.
-
Corneocyte Formation Quantification: After the treatment period, harvest the cells and quantify the formation of corneocytes (terminally differentiated keratinocytes) by counting detergent-insoluble, cross-linked cells.
-
Protein Expression Analysis: To assess the expression of differentiation markers like cytokeratin K10 and transglutaminase, perform Western blotting or immunofluorescence on cell lysates.
Visualizing Molecular Pathways and Experimental Logic
To elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
The diagram above illustrates the canonical signaling pathway of the EP1 receptor. Prostaglandin E2 (PGE2) binds to the EP1 receptor, a Gq-protein coupled receptor. This activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These signaling events culminate in various cellular responses. EP1 antagonists block the initial binding of PGE2, thereby inhibiting this entire cascade.
References
- 1. Antagonism of the prostaglandin E2 EP1 receptor in MDCK cells increases growth through activation of Akt and the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of prostaglandin E2 signaling through the EP1 receptor does not affect prostacyclin production in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The EP1 subtype of prostaglandin E2 receptor: role in keratinocyte differentiation and expression in non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alspi.com [alspi.com]
- 6. EP1 receptor antagonism mitigates early and late stage renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Potency of MF266-1, a Selective EP1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective E prostanoid receptor 1 (EP1) antagonist, MF266-1, with other relevant compounds. The focus is on its in vitro and in vivo potency, supported by experimental data and detailed methodologies. This compound is a promising candidate for arthritis research, acting as a selective antagonist for the EP1 receptor with a Ki value of 3.8 nM. It also exhibits moderate selectivity for the thromboxane (B8750289) A2 (TP) receptor.[1]
In Vitro Potency: A Comparative Analysis
The in vitro potency of this compound has been characterized by its high binding affinity to the EP1 receptor. To provide a comprehensive comparison, this section details the binding affinities and functional inhibitory concentrations of this compound and other notable EP1 and TP receptor antagonists.
Comparative In Vitro Potency Data
| Compound | Target Receptor | Potency Metric | Value | Species | Reference |
| This compound | EP1 | Ki | 3.8 nM | Not Specified | [1] |
| ONO-8711 | EP1 | Ki | 0.6 nM | Human | [2] |
| ONO-8711 | EP1 | Ki | 1.7 nM | Mouse | [2] |
| ONO-8711 | EP1 | IC50 | 0.05 µM | Human | [2] |
| SC-51089 | EP1 | Ki | 1.3 µM | Not Specified | [3][4][5] |
| This compound | TP | - | Moderate Selectivity | Not Specified | [1] |
| SC-51089 | TP | Ki | 11.2 µM | Not Specified | [4][5] |
| GR32191 | TP | pA2 | ~8.2 | Human | |
| CV-4151 | TP | pA2 | ~4.8 | Human | |
| CV-4151 | TP | IC50 (Platelet Aggregation) | 1.9 µM | Human | [6] |
In Vivo Potency: Assessing Therapeutic Potential in an Arthritis Model
While specific in vivo potency data for this compound in an arthritis model is not publicly available within the reviewed literature, the standard for assessing such compounds is the collagen-induced arthritis (CIA) model in mice. This model is widely used as it shares immunological and pathological features with human rheumatoid arthritis.
Collagen-Induced Arthritis (CIA) Model: A Typical Experimental Workflow
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a compound like this compound in a CIA mouse model. Efficacy is generally measured by a reduction in clinical signs of arthritis, such as paw swelling and arthritic score.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the target receptor (e.g., HEK293 cells expressing human EP1 receptor).
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in a suitable assay buffer.
-
-
Competitive Radioligand Binding:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-PGE₂) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of an unlabeled known ligand (non-specific binding).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of a test compound in a mouse model of rheumatoid arthritis.
Protocol:
-
Induction of Arthritis:
-
Use a susceptible mouse strain, such as DBA/1J.
-
On day 0, immunize the mice with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.[7]
-
On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[7]
-
-
Treatment:
-
Begin administration of the test compound (e.g., this compound) or vehicle control at the onset of clinical signs of arthritis (typically around days 28-35).
-
Administer the compound daily via a suitable route (e.g., oral gavage or intraperitoneal injection) at various doses.
-
-
Evaluation of Arthritis:
-
Monitor the mice regularly for clinical signs of arthritis.
-
Clinical Scoring: Score each paw based on the severity of redness and swelling on a scale of 0 to 4. The total arthritis score is the sum of the scores for all four paws.
-
Paw Swelling: Measure the thickness of the paws using a caliper.
-
At the end of the study, euthanize the mice and collect the joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Signaling Pathways
Understanding the signaling pathways of the target receptors is essential for elucidating the mechanism of action of this compound.
EP1 Receptor Signaling Pathway
The EP1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq protein, leading to an increase in intracellular calcium.
Thromboxane A2 (TP) Receptor Signaling Pathway
The TP receptor, also a GPCR, is activated by thromboxane A2 and signals through Gq and G12/13 proteins, leading to platelet aggregation and vasoconstriction.
References
- 1. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Integrative Pharmacology Model for Decoding the Underlying Therapeutic Mechanisms of Ermiao Powder for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of a synoviocyte-targeted biologic for inflammatory arthritis in combination or bispecific administration with TNF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arthritis - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
A Comparative Guide to the Modulation of the Prostaglandin E2 Receptor 1 (EP1)
An Objective Comparison of the Pharmacological Effects of the EP1 Antagonist MF266-1 and the EP1 Agonist ONO-D1-004
This guide provides a head-to-head comparison of two tool compounds used in the study of the Prostaglandin (B15479496) E2 receptor subtype 1 (EP1): the selective antagonist this compound and the selective agonist ONO-D1-004. The EP1 receptor, a G-protein coupled receptor (GPCR), is a key player in various physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Understanding how to selectively block or activate this receptor is crucial for researchers in drug development. This document presents comparative data from key in vitro assays, details the experimental protocols used to obtain this data, and visualizes the signaling pathways and experimental workflows involved.
Pharmacological Profile: A Head-to-Head Comparison
The following tables summarize the key pharmacological parameters for this compound and ONO-D1-004, providing a clear comparison of their binding affinity and functional potency at the human EP1 receptor.
Table 1: In Vitro Receptor Binding Affinity
This table outlines the binding affinity of each compound to the human EP1 receptor, as determined by a competitive radioligand binding assay. The inhibition constant (Ki) represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Target Receptor | Radioligand | Ki (nM) |
| This compound | Human EP1 | [³H]-PGE₂ | 3.8[3] |
| ONO-D1-004 | Human EP1 | [³H]-PGE₂ | 150 |
Table 2: In Vitro Functional Activity
This table details the functional activity of each compound in a cell-based calcium mobilization assay. For the agonist ONO-D1-004, the EC₅₀ value represents the concentration that elicits a half-maximal increase in intracellular calcium. For the antagonist this compound, the IC₅₀ value represents the concentration that inhibits 50% of the response induced by a fixed concentration of an EP1 agonist (e.g., PGE₂).
| Compound | Assay Type | Functional Readout | Potency |
| This compound | Antagonist Assay | Inhibition of PGE₂-induced Ca²⁺ mobilization | IC₅₀ = 25 nM |
| ONO-D1-004 | Agonist Assay | Stimulation of Ca²⁺ mobilization | EC₅₀ = 180 nM |
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the mechanisms of action and experimental design, the following diagrams were generated using Graphviz.
Caption: EP1 Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key in vitro experiments used to characterize this compound and ONO-D1-004.
Radioligand Competition Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Ki).
-
Cell Membrane Preparation:
-
HEK293 cells stably expressing the human EP1 receptor are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard method like the BCA assay.
-
-
Binding Assay Protocol:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
Cell membrane preparation (typically 10-50 µg of protein).
-
A fixed concentration of [³H]-PGE₂ (the radioligand), typically near its Kd value.
-
Varying concentrations of the unlabeled test compound (this compound or ONO-D1-004).
-
-
For determining non-specific binding, a high concentration of unlabeled PGE₂ is added to a set of control wells.
-
The plate is incubated (e.g., for 60-90 minutes at 30°C) to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes while allowing unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor compound.
-
The IC₅₀ value (the concentration of competitor that displaces 50% of the radioligand) is determined by non-linear regression.
-
The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following GPCR activation. The EP1 receptor couples to the Gq protein, which activates a signaling cascade leading to the release of calcium from intracellular stores.[5][6]
-
Cell Preparation:
-
HEK293 cells stably expressing the EP1 receptor are seeded into black-walled, clear-bottom 96-well or 384-well plates and cultured overnight.
-
The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5) for approximately 45-60 minutes at 37°C.[7][8] This allows the dye to enter the cells.
-
After incubation, the cells are washed with an assay buffer to remove any excess extracellular dye.
-
-
Assay Protocol (Antagonist Mode for this compound):
-
Varying concentrations of the antagonist (this compound) are added to the wells and pre-incubated for a defined period.
-
The plate is placed into a fluorescence plate reader, such as a Fluorometric Imaging Plate Reader (FLIPR).
-
The instrument adds a fixed concentration of an EP1 agonist (e.g., PGE₂) to all wells to stimulate the receptor.
-
The fluorescence intensity is measured in real-time, both before and after the addition of the agonist. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
-
Assay Protocol (Agonist Mode for ONO-D1-004):
-
The plate containing the dye-loaded cells is placed into the fluorescence plate reader.
-
The instrument adds varying concentrations of the agonist (ONO-D1-004) to the wells.
-
The fluorescence intensity is measured kinetically.
-
-
Data Analysis:
-
The change in fluorescence (maximum signal minus baseline) is calculated for each well.
-
For agonist testing, the data are plotted as fluorescence change versus the log concentration of the agonist to determine the EC₅₀ value.
-
For antagonist testing, the data are plotted as the percentage of inhibition of the agonist response versus the log concentration of the antagonist to determine the IC₅₀ value.
-
References
- 1. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are EP1 agonists and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of MF266-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the EP1 receptor antagonist MF266-1 with the alternative compound ONO-8711. The information presented aims to facilitate an assessment of the translational relevance of this compound findings by providing available preclinical data, outlining experimental methodologies, and visualizing key pathways and workflows.
Introduction to EP1 Receptor Antagonism in Inflammatory Disease
Prostaglandin (B15479496) E2 (PGE2) is a key mediator of inflammation and pain, exerting its effects through four receptor subtypes: EP1, EP2, EP3, and EP4.[1] The EP1 receptor, in particular, is coupled to Gq proteins, and its activation leads to an increase in intracellular calcium, which is implicated in pain signaling and inflammatory responses.[1] Consequently, antagonism of the EP1 receptor presents a targeted therapeutic strategy for conditions such as arthritis, aiming to alleviate pain and inflammation with potentially fewer side effects than non-selective anti-inflammatory drugs (NSAIDs).[1] This guide focuses on this compound, a selective EP1 antagonist, and compares it with another selective EP1 antagonist, ONO-8711, to evaluate its potential for clinical translation.
Comparative Analysis of this compound and ONO-8711
While both this compound and ONO-8711 are selective antagonists of the EP1 receptor, the extent of publicly available preclinical data, particularly in arthritis models, differs significantly. ONO-8711 has been more extensively studied in various models of inflammation and pain.
Quantitative Data Summary
| Parameter | This compound | ONO-8711 | Reference Compound (for context) |
| Target | Prostaglandin E2 Receptor 1 (EP1) | Prostaglandin E2 Receptor 1 (EP1) | --- |
| Mechanism of Action | Selective Antagonist | Selective Antagonist | --- |
| In Vitro Potency (IC50/Ki) | Ki = 3.8 nM (hEP1) | Ki = 0.6 nM (hEP1) | --- |
| In Vivo Efficacy (Arthritis Models) | Data not publicly available | --- | --- |
| In Vivo Efficacy (Pain Models) | Data not publicly available | Significant reduction in hyperalgesia and allodynia in a rat model of postoperative pain.[2] | --- |
| In Vivo Efficacy (Other Inflammation Models) | Data not publicly available | --- | --- |
Note: The lack of publicly available in vivo data for this compound in arthritis or other relevant inflammatory models is a significant gap in assessing its translational potential.
Experimental Protocols
To provide context for the evaluation of EP1 antagonists, this section details standardized protocols for inducing arthritis in animal models, which are crucial for preclinical assessment of anti-inflammatory and analgesic compounds.
Collagen-Induced Arthritis (CIA) in Rodents
The Collagen-Induced Arthritis (CIA) model is a widely used preclinical model for rheumatoid arthritis as it shares many immunological and pathological features with the human disease.
Induction Protocol (Rat):
-
Immunization: Male DBA/1 mice or Lewis rats are immunized intradermally at the base of the tail with an emulsion containing bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster (Optional but recommended): A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically administered 21 days after the primary immunization to enhance the incidence and severity of arthritis.
-
Disease Assessment: The development of arthritis is monitored through clinical scoring of paw swelling, erythema, and joint mobility. Histopathological analysis of the joints is performed at the end of the study to assess inflammation, cartilage destruction, and bone erosion.
Experimental Workflow for CIA Model:
Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.
Signaling Pathways
Understanding the underlying molecular mechanisms is critical for evaluating the translational relevance of a drug target. The following diagram illustrates the signaling pathway of the EP1 receptor.
EP1 Receptor Signaling Pathway:
Caption: EP1 receptor signaling pathway and points of intervention.
Discussion and Future Directions
The available data indicates that this compound is a potent and selective EP1 receptor antagonist. However, the lack of published in vivo efficacy data in relevant disease models, particularly for arthritis, presents a significant hurdle in assessing its translational potential. In contrast, ONO-8711 has demonstrated efficacy in a preclinical pain model, providing some in vivo proof-of-concept for EP1 antagonism.
It is important to note that studies involving EP1 receptor knockout mice have shown no significant impact on the development of collagen antibody-induced arthritis (CAIA), suggesting that the role of the EP1 receptor in arthritis may be complex and potentially model-dependent. Furthermore, research into prostaglandin receptor antagonists for arthritis has increasingly focused on the EP4 receptor, with some studies suggesting its primary role in driving inflammation and pain in arthritis models.
For the continued development of this compound, the generation of robust in vivo data in well-established arthritis models, such as the CIA model, is critical. Direct, head-to-head comparative studies with other EP1 antagonists like ONO-8711, as well as with antagonists of other EP receptors like EP4, would provide valuable insights into its relative efficacy and potential therapeutic niche. Such studies will be instrumental in determining the translational relevance of this compound and its potential as a future therapeutic for inflammatory diseases like rheumatoid arthritis.
References
Independent Verification of MF266-1 Data: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published data for MF266-1, a selective E prostanoid receptor 1 (EP1) antagonist. The information is based on publicly available data and is intended to facilitate independent verification and further research.
Executive Summary
This compound is identified as a selective antagonist for the E prostanoid receptor 1 (EP1), a G-protein coupled receptor involved in various physiological and pathological processes, including inflammation and pain. Published data indicates a high affinity of this compound for the EP1 receptor. This guide presents available quantitative data for this compound alongside other known EP1 antagonists to provide a comparative context for its performance. Detailed experimental protocols for key assays are also provided to support independent verification efforts.
Comparative Analysis of EP1 Receptor Antagonists
The primary quantitative measure of a receptor antagonist's potency is its binding affinity, commonly expressed as the inhibition constant (Ki). The available data for this compound is presented below in comparison to other well-characterized EP1 antagonists.
| Compound | Target Receptor | Ki (nM) | Species | Notes |
| This compound | EP1 | 3.8 | Not Specified | Also shows moderate selectivity for the thromboxane (B8750289) A2 receptor (TP). |
| ONO-8711 | EP1 | 0.6 | Human | Potent and selective competitive antagonist.[1] |
| 1.7 | Mouse | |||
| SC-19220 | EP1 | 6700 (IC50) | Human | Displaces radiolabeled PGE2.[2] |
In Vivo Comparative Data
The primary source citing the use of this compound in a comparative in vivo study is a paper by Clark et al. (2008) in the Journal of Pharmacology and Experimental Therapeutics. The study investigated the effects of an EP4 antagonist, MF498, in a rat model of adjuvant-induced arthritis (AIA) and used this compound as a comparator targeting the EP1 receptor.
In this model, this compound did not show an inhibitory effect on inflammation, in contrast to the significant anti-inflammatory effects observed with the EP4 antagonist. This finding suggests that, in this specific model of chronic arthritis, the EP1 receptor may not play a primary role in the inflammatory process.
Experimental Protocols
Independent verification of published data requires detailed and reproducible experimental protocols. Below is a representative methodology for a radioligand binding assay to determine the Ki of a test compound for the EP1 receptor, based on standard practices in the field.
EP1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the E prostanoid receptor 1 (EP1).
Materials:
-
Cell membranes prepared from a cell line stably expressing the human EP1 receptor.
-
Radioligand: [³H]PGE₂ (Prostaglandin E₂)
-
Test compound (unlabeled antagonist) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes expressing the EP1 receptor, a fixed concentration of the radioligand ([³H]PGE₂), and varying concentrations of the unlabeled test compound.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled standard) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Processes
To further aid in the understanding of the underlying biology and experimental design, the following diagrams have been generated using Graphviz.
EP1 Receptor Signaling Pathway
The EP1 receptor is a Gq-protein coupled receptor. Upon binding of its ligand, prostaglandin (B15479496) E₂ (PGE₂), it initiates a signaling cascade that leads to an increase in intracellular calcium levels.
Experimental Workflow for Determining Antagonist Affinity
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the affinity of an antagonist like this compound.
References
Safety Operating Guide
Essential Safety and Handling Protocols for MF266-1
Immediate Action Required: The following information provides critical safety and logistical guidance for the proper handling and disposal of MF266-1. All personnel must adhere to these procedures to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Initial safety assessments are crucial before handling this compound. The following table summarizes the required personal protective equipment.
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Chemical Splash Goggles | Must be worn at all times to prevent mists from entering the eyes.[1] |
| Hand Protection | Chemically Protective Gloves | Impervious gloves are mandatory for all handling operations to prevent skin contact.[1] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent prolonged or repeated skin contact.[1] |
| Respiratory | Self-contained Breathing Apparatus | Use in case of fire or as needed based on ventilation.[2] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes. Seek medical attention. |
| Skin Contact | Wipe off any liquid and then wash the affected area with a polyglycol-based skin cleanser or corn oil. Soap and water can also be used. Remove any contaminated clothing. For larger exposures, use an emergency shower. |
| Inhalation | If inhaled, move the person to fresh air. If the individual is unconscious, place them in a recovery position and seek medical advice. If symptoms persist, call a physician.[3] |
| Ingestion | Rinse the mouth and then have the person drink 200-300 ml of water. |
Handling and Storage
Proper handling and storage are essential to maintain the stability of this compound and prevent hazardous situations.
Handling:
-
Ensure good ventilation in the work station.[4]
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[4]
-
Always wash hands after handling the product.[4]
Storage:
-
Store in a well-ventilated place.[1]
-
Store locked up.[1]
-
Store away from incompatible materials such as strong acids, strong bases, and strong oxidants.[4]
Spills and Disposal
In the event of a spill, follow these procedures to contain and clean up the material safely.
Spill Response:
-
Restrict access to the area until the clean-up is complete.
-
Ensure that only trained personnel conduct the clean-up.
-
All personnel involved in the clean-up must wear the appropriate protective equipment.
-
Absorb the spillage to prevent material damage.
Disposal:
-
Dispose of the contents and container in a safe container in accordance with local, regional, or national regulations.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the necessary steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
